Product packaging for Fenoldopam hydrochloride(Cat. No.:CAS No. 181217-39-0)

Fenoldopam hydrochloride

カタログ番号: B174010
CAS番号: 181217-39-0
分子量: 342.2 g/mol
InChIキー: NLMPGIXLXSPNFS-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。
  • Packaging may vary depending on the PRODUCTION BATCH.

説明

Dopamine D1-receptor agonist. Antihypertensive.>

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H17Cl2NO3 B174010 Fenoldopam hydrochloride CAS No. 181217-39-0

3D Structure of Parent

Interactive Chemical Structure Model





特性

IUPAC Name

9-chloro-5-(4-hydroxyphenyl)-2,3,4,5-tetrahydro-1H-3-benzazepine-7,8-diol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16ClNO3.ClH/c17-15-11-5-6-18-8-13(9-1-3-10(19)4-2-9)12(11)7-14(20)16(15)21;/h1-4,7,13,18-21H,5-6,8H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLMPGIXLXSPNFS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC(C2=CC(=C(C(=C21)Cl)O)O)C3=CC=C(C=C3)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17Cl2NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1042607
Record name Fenoldopam hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1042607
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

342.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

181217-39-0
Record name Fenoldopam hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0181217390
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Fenoldopam hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1042607
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name FENOLDOPAM HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/425S22SN3P
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Fenoldopam: A Selective Dopamine D1 Receptor Agonist for Hypertensive Emergencies

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Fenoldopam is a rapid-acting intravenous vasodilator that selectively targets the dopamine D1 receptor, leading to arterial vasodilation and a subsequent reduction in blood pressure.[1][2][3] Its unique mechanism of action, which includes the promotion of renal blood flow and natriuresis, distinguishes it from other antihypertensive agents.[1][4] This technical guide provides a comprehensive overview of fenoldopam, detailing its chemical properties, mechanism of action, pharmacokinetics, and clinical applications in the management of severe hypertension. The document includes a compilation of quantitative data on receptor binding affinities and clinical efficacy, detailed experimental protocols for key assays, and visualizations of its signaling pathway and experimental workflows.

Introduction

Fenoldopam is a benzazepine derivative that acts as a selective partial agonist for the peripheral dopamine D1 receptors.[3] Approved for the short-term (up to 48 hours) in-hospital management of severe hypertension, fenoldopam offers a targeted approach to blood pressure reduction.[1][5] Its primary therapeutic benefit lies in its ability to lower blood pressure rapidly and effectively while simultaneously improving renal perfusion, an effect not consistently observed with other potent vasodilators like sodium nitroprusside.[4]

Chemical Properties

Fenoldopam is administered as fenoldopam mesylate, a white to off-white powder. It is a racemic mixture, with the (R)-isomer being the pharmacologically active enantiomer.[2]

PropertyValue
Chemical Name 6-chloro-2,3,4,5-tetrahydro-1-(4-hydroxyphenyl)-1H-3-benzazepine-7,8-diol
Molecular Formula C₁₆H₁₆ClNO₃
Molecular Weight 305.76 g/mol
Chirality Racemic mixture

Mechanism of Action

Fenoldopam's therapeutic effects are mediated through its selective agonism of the dopamine D1 receptor, a G-protein coupled receptor (GPCR).[2]

Receptor Selectivity

Fenoldopam exhibits high selectivity for the D1 receptor. The (R)-isomer of fenoldopam has an approximately 250-fold higher affinity for D1-like receptors than the (S)-isomer.[2] It has no significant affinity for D2-like receptors, α1 and β-adrenoceptors, 5-HT1 and 5-HT2 receptors, or muscarinic receptors.[2] However, it does bind with moderate affinity to α2-adrenoceptors.[1][2]

Table 1: Fenoldopam Receptor Binding Affinities

Receptor SubtypeBinding Affinity (pKi)Reference
Dopamine D19.1[6]
Dopamine D59.2[6]
Dopamine D28.5[6]
Dopamine D46.8[6]
Signaling Pathway

Activation of the D1 receptor by fenoldopam stimulates the Gs alpha subunit of the associated G-protein. This, in turn, activates adenylyl cyclase, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP).[7] Elevated cAMP levels in vascular smooth muscle cells activate protein kinase A (PKA), which ultimately results in vasodilation and a decrease in peripheral vascular resistance.[8]

D1_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Fenoldopam Fenoldopam D1R Dopamine D1 Receptor Fenoldopam->D1R Binds to G_Protein Gs Protein (αβγ) D1R->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (Inactive) cAMP->PKA PKA_active Protein Kinase A (Active) PKA->PKA_active Activates Vasodilation Vasodilation PKA_active->Vasodilation Leads to Experimental_Workflow cluster_binding Receptor Binding Assays cluster_functional Functional Assays cluster_cellular Cellular Assays Binding_Assay Radioligand Binding Assay (e.g., with [3H]SCH23390) Binding_Data Determine Ki values for D1, D2, D5, α2 receptors Binding_Assay->Binding_Data Selectivity_Profile Comprehensive Selectivity Profile of Fenoldopam Binding_Data->Selectivity_Profile cAMP_Assay cAMP Accumulation Assay (in D1-expressing cells) Functional_Data Determine EC50 for D1 receptor activation cAMP_Assay->Functional_Data Functional_Data->Selectivity_Profile ELISA_Assay Cell Surface ELISA (quantify receptor expression) Cellular_Data Assess receptor trafficking and downregulation ELISA_Assay->Cellular_Data Cellular_Data->Selectivity_Profile

References

An In-depth Technical Guide to the Solubility and Stability of Fenoldopam Hydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Fenoldopam is a selective dopamine D1 receptor partial agonist used for the in-hospital, short-term management of severe hypertension.[1][2] As a synthetic benzazepine derivative, its hydrochloride salt, fenoldopam hydrochloride, possesses specific physicochemical properties that are critical for its formulation, administration, and therapeutic efficacy.[3] Understanding the solubility and stability of this compound is paramount for researchers, scientists, and drug development professionals to ensure the development of safe, effective, and stable pharmaceutical products. This guide provides a comprehensive overview of these core characteristics, supported by quantitative data, detailed experimental protocols, and visual diagrams of relevant pathways and workflows.

Section 1: Solubility Profile of this compound

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and formulation design. This compound is described as being sparingly soluble in water.[4][5] Its solubility is influenced by the solvent system and pH.

Quantitative Solubility Data

The following table summarizes the known solubility data for fenoldopam and its salts in various solvents.

CompoundSolvent/MediumTemperatureSolubilityReference
This compoundWater25°C3.06 mg/mL (approx. 10 mM)[6][7]
Fenoldopam (base)WaterNot Specified0.272 mg/mL[1]
Fenoldopam MesylateEthanolNot Specified~0.25 mg/mL[8][9]
Fenoldopam MesylateDMSONot Specified~1 mg/mL[8][9]
Fenoldopam MesylateDimethyl formamide (DMF)Not Specified~2 mg/mL[8][9]
Fenoldopam Mesylate1:1 DMF:PBS (pH 7.2)Not Specified~0.5 mg/mL[8][9]
Fenoldopam MesylatePropylene GlycolNot SpecifiedSoluble[4][5]

Note: Fenoldopam mesylate is another salt form; its solubility data is included for comparative purposes as it is often used in research and formulations. The free base data provides a baseline for understanding the impact of salt formation.

pH-Dependent Solubility

Fenoldopam is a weakly basic drug.[10] Its solubility is expected to be pH-dependent, with higher solubility at lower pH values where the molecule is protonated. This is critical for formulation, especially for oral dosage forms, as the pH of the gastrointestinal tract varies. For parenteral formulations, solubility in standard infusion fluids is the primary concern.

Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

This protocol is based on the widely accepted shake-flask method, recommended by organizations like the World Health Organization (WHO) for Biopharmaceutics Classification System (BCS) studies.[11][12][13]

Objective: To determine the thermodynamic equilibrium solubility of this compound in various aqueous media at a physiologically relevant temperature.

Materials and Reagents:

  • This compound API

  • Buffer solutions (pH 1.2, 4.5, 6.8 as per regulatory guidelines)

  • Deionized water

  • Analytical grade solvents for HPLC mobile phase (e.g., acetonitrile, methanol)

  • Reagents for buffer preparation (e.g., potassium phosphate, sodium hydroxide, hydrochloric acid)

Apparatus:

  • Shaking incubator or water bath capable of maintaining 37 ± 1°C

  • Vials or test tubes

  • pH meter

  • Centrifuge

  • Syringe filters (e.g., 0.45 µm)

  • High-Performance Liquid Chromatography (HPLC) system with UV detector

  • Analytical balance

Methodology:

  • Preparation: Prepare buffer solutions at the desired pH values.

  • Addition of Excess API: Add an excess amount of this compound to a known volume of each buffer solution in separate vials. The excess solid should be visually apparent.

  • Equilibration: Place the vials in a shaker bath set at 37 ± 1°C. Agitate the samples for a predetermined period (e.g., 24 to 72 hours) to ensure equilibrium is reached.[11] The time to reach equilibrium should be established in preliminary studies by sampling at various time points until the concentration plateaus.[11]

  • Phase Separation: After equilibration, allow the samples to stand to let the undissolved solids settle. Centrifuge the vials to further separate the solid and liquid phases.

  • Sampling and Filtration: Carefully withdraw a supernatant aliquot from each vial. Immediately filter the aliquot using a syringe filter to remove any remaining undissolved particles.

  • Dilution and Analysis: Dilute the filtered sample with the appropriate mobile phase to a concentration within the calibrated range of the analytical method. Analyze the concentration of fenoldopam in the sample using a validated HPLC method.

  • pH Measurement: Measure the pH of the remaining saturated solution to confirm it has not changed during the experiment.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_api Weigh Excess API add_api Add API to Buffers prep_api->add_api prep_buffer Prepare Buffer Solutions (e.g., pH 1.2, 4.5, 6.8) prep_buffer->add_api equilibrate Equilibrate (37°C, 24-72h) Shake-Flask Method add_api->equilibrate separate Phase Separation (Centrifugation) equilibrate->separate sample Sample & Filter Supernatant separate->sample ph_check Confirm Final pH separate->ph_check hplc Dilute & Analyze (HPLC-UV) sample->hplc calculate Calculate Solubility (mg/mL) hplc->calculate

Diagram 1: Workflow for Equilibrium Solubility Determination.

Section 2: Stability Profile of this compound

Stability testing is crucial for determining the shelf-life and storage conditions of a drug product.[14] this compound exhibits good stability under specific conditions, but like many phenolic compounds, it can be susceptible to degradation.

Stability in Infusion Solutions

Clinical use of fenoldopam involves dilution in intravenous fluids. Studies have evaluated its stability in common infusion solutions.

  • Finding: Fenoldopam mesylate, at concentrations from 4 to 300 micrograms/mL, was found to be physically and chemically stable in 5% Dextrose and 0.9% Sodium Chloride injections for up to 72 hours.[15][16]

  • Conditions: The stability was maintained both at 4°C in the dark and at 23°C under ambient fluorescent light.[15][16]

  • Observation: Only minor losses of 3-5% were observed at the lowest concentrations tested (4 µg/mL).[15] At concentrations of 40 µg/mL or greater, little to no loss occurred.[15][16]

Storage and Handling Recommendations

Based on available data, the following storage conditions are recommended:

FormConditionDurationReference
Powder (Hydrochloride) Desiccate at +4°CLong-term[6]
Powder (Hydrochloride) Dry, dark, -20°CLong-term (months to years)[17]
Powder (Mesylate) -20°C≥ 2 years[8]
Diluted Infusion Solution Ambient light and temperatureUp to 24 hours[2]
Stock Solution in DMSO -80°CUp to 1 year[18]

Note: The free form of fenoldopam is noted to be prone to instability, making the use of a stable salt form like the hydrochloride or mesylate advisable for research and development.[19]

Experimental Protocol: Stability-Indicating HPLC Method

A stability-indicating analytical method is one that can accurately quantify the active ingredient without interference from degradation products, excipients, or other impurities.[20][21]

Objective: To develop and validate an HPLC method for assessing the stability of this compound in a drug product.

Instrumentation & Conditions:

  • HPLC System: A standard system with a pump, autosampler, column oven, and UV-Vis detector.

  • Column: Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., phosphate buffer with an ion-pairing agent like hexanesulfonic acid) and an organic solvent (e.g., acetonitrile/methanol).[20]

  • Flow Rate: Typically 1.0 mL/min.

  • Detection: UV detection at a suitable wavelength for fenoldopam.

  • Temperature: Controlled column temperature (e.g., 30°C).

Methodology:

  • Method Development: Optimize chromatographic conditions to achieve a good peak shape for fenoldopam, adequate retention time, and separation from any potential degradants.

  • Forced Degradation Studies: To prove the method is stability-indicating, subject fenoldopam samples to stress conditions:

    • Acidic/Basic Hydrolysis: Treat with HCl and NaOH solutions.

    • Oxidation: Treat with hydrogen peroxide.

    • Thermal Stress: Expose to high heat (e.g., 80°C).

    • Photolytic Stress: Expose to UV light.

  • Analysis of Stressed Samples: Analyze the stressed samples using the developed HPLC method. The method is considered stability-indicating if the degradation product peaks are well-resolved from the main fenoldopam peak.

  • Validation: Validate the method as per ICH guidelines for parameters such as specificity, linearity, accuracy, precision, and robustness.[20]

  • Stability Sample Analysis: Place the final drug product on a formal stability study under long-term (e.g., 25°C/60% RH) and accelerated (e.g., 40°C/75% RH) conditions. Withdraw samples at specified time points and analyze them using the validated stability-indicating method to quantify the amount of fenoldopam remaining.

G cluster_dev Method Development & Validation cluster_study Stability Study Execution cluster_eval Evaluation dev Develop HPLC Method (C18, UV-Vis) force_deg Forced Degradation (Acid, Base, Heat, Light, Oxid.) dev->force_deg validate Validate Method (ICH) force_deg->validate setup Place Samples on Stability (Long-term & Accelerated) validate->setup pull Pull Samples at Time Points (0, 3, 6 mo, etc.) setup->pull analyze Analyze Samples with Validated HPLC Method pull->analyze assess Assess Assay & Impurities analyze->assess shelf_life Determine Shelf-Life assess->shelf_life

Diagram 2: Workflow for a Stability-Indicating HPLC Method.

Section 3: Mechanism of Action Signaling Pathway

Fenoldopam exerts its therapeutic effect by acting as a selective partial agonist at peripheral D1-like dopamine receptors.[3][22][23] This interaction initiates a specific intracellular signaling cascade that results in vasodilation.

Pathway Description:

  • Receptor Binding: Fenoldopam binds to and activates the D1 dopamine receptor, a G-protein coupled receptor (GPCR), located on vascular smooth muscle cells.[24]

  • G-Protein Activation: Receptor activation stimulates the associated G-protein (Gs).

  • Adenylyl Cyclase Stimulation: The activated Gs-protein stimulates the enzyme adenylyl cyclase.[24]

  • cAMP Production: Adenylyl cyclase catalyzes the conversion of ATP into cyclic adenosine monophosphate (cAMP), increasing intracellular cAMP levels.[24]

  • Protein Kinase A (PKA) Activation: Elevated cAMP levels lead to the activation of Protein Kinase A (PKA).[22]

  • Smooth Muscle Relaxation: PKA phosphorylates and inactivates Myosin Light Chain Kinase (MLCK).[22] The inactivation of MLCK prevents the phosphorylation of myosin, which is necessary for its interaction with actin. This disruption of cross-bridge formation leads to the relaxation of arterial smooth muscle.[22]

  • Physiological Effect: The resulting vasodilation, particularly in renal, mesenteric, and coronary arteries, causes a reduction in peripheral vascular resistance and a decrease in blood pressure.[3]

G FND Fenoldopam D1R D1 Dopamine Receptor (GPCR) FND->D1R binds & activates Gs Gs Protein D1R->Gs activates AC Adenylyl Cyclase Gs->AC stimulates ATP ATP cAMP cAMP (Second Messenger) ATP->cAMP converts AC PKA Protein Kinase A (PKA) cAMP->PKA activates MLCK_A Active MLCK PKA->MLCK_A phosphorylates MLCK_I Inactive MLCK-P MLCK_A->MLCK_I Relax Smooth Muscle Relaxation (Vasodilation) MLCK_I->Relax leads to

Diagram 3: Fenoldopam's D1 Receptor Signaling Pathway.

Conclusion

The physicochemical properties of this compound are well-defined, making it suitable for parenteral administration. It has limited but sufficient aqueous solubility for formulation as an intravenous infusion and demonstrates good stability in standard dextrose and saline solutions for at least 24 hours. A thorough understanding of its solubility characteristics and stability profile, guided by robust experimental protocols, is essential for any scientist or researcher involved in the development, formulation, or clinical application of this important antihypertensive agent. The information presented in this guide serves as a critical resource for ensuring product quality, safety, and efficacy.

References

Fenoldopam: A Technical Guide to its Affinity and Signaling at Dopamine D1 and D5 Receptors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the binding affinity and functional signaling of fenoldopam at the dopamine D1 and D5 receptors. The information is curated for professionals in research and drug development, with a focus on quantitative data, detailed experimental methodologies, and visual representations of key processes.

Quantitative Binding Affinity of Fenoldopam

Fenoldopam is a selective agonist for the D1-like dopamine receptors (D1 and D5). Its binding affinity has been characterized in various studies, primarily through radioligand binding assays. The following table summarizes the reported binding affinities (Ki) of fenoldopam for the human dopamine D1 and D5 receptors.

ReceptorLigandpKiKi (nM)Reference
D1Fenoldopam9.1~0.08[1]
D5Fenoldopam9.2~0.06[1]

Note: pKi is the negative logarithm of the Ki value. A higher pKi value indicates a higher binding affinity.

Experimental Protocols

This section details the methodologies for key experiments used to characterize the interaction of fenoldopam with D1 and D5 receptors.

Radioligand Binding Assay

Radioligand binding assays are crucial for determining the affinity of a ligand for a receptor. A common method involves competition binding assays using a radiolabeled antagonist, such as [³H]-SCH23390, and measuring the displacement by the unlabeled ligand of interest (fenoldopam).

Objective: To determine the inhibition constant (Ki) of fenoldopam for the D1 and D5 dopamine receptors.

Materials:

  • Cell membranes prepared from cell lines stably expressing human D1 or D5 dopamine receptors (e.g., HEK293 or CHO cells).

  • Radioligand: [³H]-SCH23390 (a selective D1/D5 antagonist).

  • Unlabeled ligand: Fenoldopam.

  • Non-specific binding control: A high concentration of a non-radiolabeled antagonist (e.g., 1 µM SCH23390 or Butaclamol).

  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.

  • Scintillation cocktail.

  • Glass fiber filters (e.g., Whatman GF/B).

  • Scintillation counter.

Procedure:

  • Membrane Preparation: Homogenize cells expressing the target receptor in ice-cold buffer and centrifuge to pellet the membranes. Wash the membrane pellet multiple times by resuspension and centrifugation to remove endogenous substances. Resuspend the final pellet in assay buffer and determine the protein concentration.

  • Assay Setup: In a 96-well plate, add the following components in order:

    • Assay buffer.

    • A fixed concentration of [³H]-SCH23390 (typically at or near its Kd value, e.g., 0.2-0.3 nM)[2].

    • Increasing concentrations of fenoldopam (e.g., from 10⁻¹² M to 10⁻⁵ M).

    • For total binding wells, add vehicle instead of fenoldopam.

    • For non-specific binding wells, add a saturating concentration of a non-labeled antagonist.

    • Add the cell membrane preparation to initiate the binding reaction.

  • Incubation: Incubate the plate at room temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).

  • Termination and Filtration: Rapidly terminate the binding reaction by filtering the contents of each well through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.

  • Washing: Wash the filters multiple times with ice-cold assay buffer to remove any unbound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the fenoldopam concentration. Fit the data to a one-site competition model using non-linear regression to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

cAMP Accumulation Assay (GloSensor™ Assay)

D1 and D5 receptors are Gs-coupled, meaning their activation leads to an increase in intracellular cyclic AMP (cAMP). The GloSensor™ cAMP Assay is a bioluminescence-based method to measure these changes in live cells.

Objective: To determine the potency (EC50) of fenoldopam in stimulating cAMP production via D1 and D5 receptors.

Materials:

  • HEK293 cells stably co-expressing the human D1 or D5 receptor and the GloSensor™ cAMP biosensor.

  • CO₂-independent cell culture medium.

  • GloSensor™ cAMP Reagent.

  • Fenoldopam.

  • Luminometer.

Procedure:

  • Cell Preparation: Culture the cells to an appropriate confluency. On the day of the assay, harvest the cells and resuspend them in CO₂-independent medium.

  • Reagent Equilibration: Incubate the cell suspension with the GloSensor™ cAMP Reagent (typically a 3% v/v solution) for 2 hours at room temperature to allow the reagent to enter the cells[3].

  • Assay Plate Preparation: Dispense the cell suspension into a 384-well white-walled assay plate.

  • Agonist Addition: Add varying concentrations of fenoldopam to the wells.

  • Signal Measurement: Measure the luminescence signal using a luminometer. The signal can be read kinetically over time or as an endpoint measurement after a specific incubation period (e.g., 15-30 minutes)[4].

  • Data Analysis: Plot the luminescence signal against the logarithm of the fenoldopam concentration. Fit the data to a sigmoidal dose-response curve to determine the EC50 value, which represents the concentration of fenoldopam that produces 50% of the maximal response.

β-Arrestin Recruitment Assay (NanoBiT® and Tango Assays)

Upon agonist binding, G protein-coupled receptors (GPCRs) are phosphorylated, leading to the recruitment of β-arrestin proteins, which mediate receptor desensitization and internalization, as well as initiating G protein-independent signaling.

Objective: To measure the recruitment of β-arrestin to D1 and D5 receptors upon stimulation with fenoldopam.

NanoBiT® Assay Principle: This assay utilizes a split-luciferase system. The receptor is fused to one part of the luciferase enzyme (e.g., LgBiT), and β-arrestin is fused to the complementary part (e.g., SmBiT). Upon fenoldopam-induced interaction of the receptor and β-arrestin, the luciferase fragments come into proximity, reconstituting a functional enzyme and producing a luminescent signal[5][6].

Tango Assay Principle: In this assay, the receptor is fused to a transcription factor, and β-arrestin is fused to a protease. When fenoldopam brings the receptor and β-arrestin together, the protease cleaves the transcription factor from the receptor. The released transcription factor then translocates to the nucleus and drives the expression of a reporter gene (e.g., luciferase), which can be measured[7].

General Procedure (conceptual):

  • Cell Transfection/Stable Cell Line: Use cells that are engineered to express the fusion constructs for either the NanoBiT® or Tango assay.

  • Cell Plating: Seed the cells in an appropriate multi-well plate.

  • Compound Addition: Add different concentrations of fenoldopam to the cells.

  • Incubation: Incubate the plates for a specified period to allow for β-arrestin recruitment and, in the case of the Tango assay, reporter gene expression.

  • Signal Detection: Measure the luminescent signal using a plate reader.

  • Data Analysis: Plot the signal as a function of fenoldopam concentration and fit the data to a dose-response curve to determine the EC50 for β-arrestin recruitment.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways activated by fenoldopam and a typical experimental workflow for determining receptor binding affinity.

Fenoldopam-Induced D1/D5 Receptor Signaling

Gs_Signaling Fenoldopam Fenoldopam D1_D5_Receptor D1/D5 Receptor Fenoldopam->D1_D5_Receptor Binds G_Protein Gs Protein (αβγ) D1_D5_Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Gαs activates cAMP cAMP AC->cAMP Catalyzes conversion ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Cellular_Response Cellular Response (e.g., Vasodilation) PKA->Cellular_Response Phosphorylates targets leading to

Caption: Fenoldopam activates D1/D5 receptors, leading to Gs protein-mediated stimulation of adenylyl cyclase and cAMP production.

Experimental Workflow for Radioligand Binding Assay

Binding_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Membrane_Prep Prepare Cell Membranes (Expressing D1/D5 Receptors) Incubation Incubate Membranes with Radioligand and Fenoldopam Membrane_Prep->Incubation Reagent_Prep Prepare Reagents ([³H]-SCH23390, Fenoldopam) Reagent_Prep->Incubation Filtration Separate Bound and Free Ligand (Vacuum Filtration) Incubation->Filtration Counting Quantify Bound Radioactivity (Scintillation Counting) Filtration->Counting Analysis Calculate Ki from Competition Binding Curve Counting->Analysis

Caption: A typical workflow for a radioligand competition binding assay to determine the affinity of fenoldopam.

This guide provides a foundational understanding of fenoldopam's interaction with D1 and D5 dopamine receptors, offering valuable data and methodological insights for researchers in the field. Further investigation into the nuances of functional selectivity and biased agonism will continue to refine our understanding of this important therapeutic agent.

References

A Technical Guide to Fenoldopam's Effects on Renal Blood Flow and Vasodilation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of fenoldopam's mechanism of action and its effects on renal hemodynamics. The information presented herein is curated for an audience with a strong scientific background and is intended to support research and development efforts in nephrology and cardiovascular pharmacology.

Core Mechanism of Action: Selective Dopamine D1 Receptor Agonism

Fenoldopam is a benzazepine derivative that acts as a selective partial agonist for the dopamine D1 receptor.[1][2] Its primary pharmacological effect is arterial and arteriolar vasodilation, which leads to a decrease in systemic blood pressure.[3] This vasodilatory effect is particularly pronounced in the renal vasculature, making fenoldopam a subject of extensive research for its potential reno-protective properties.[4][5] Unlike dopamine, fenoldopam has minimal to no activity on alpha or beta-adrenergic receptors, which contributes to its unique hemodynamic profile.[3]

The activation of D1 receptors, which are abundant in the renal arteries, afferent and efferent arterioles, and renal tubules, initiates a cascade of intracellular events that culminate in smooth muscle relaxation and increased blood flow.[2][4] This targeted action on the renal vasculature underpins its effects on renal blood flow, glomerular filtration, and sodium excretion.

Signaling Pathway of Fenoldopam-Induced Vasodilation

The vasodilatory effect of fenoldopam is mediated by the Gs alpha subunit-coupled D1 receptor signaling pathway. Upon binding to the D1 receptor on vascular smooth muscle cells, fenoldopam induces a conformational change in the receptor, leading to the activation of adenylyl cyclase. This enzyme then catalyzes the conversion of adenosine triphosphate (ATP) to cyclic adenosine monophosphate (cAMP). The subsequent increase in intracellular cAMP levels activates Protein Kinase A (PKA), which in turn phosphorylates various downstream targets, ultimately leading to a decrease in intracellular calcium concentrations and smooth muscle relaxation.

Fenoldopam_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cell_membrane Cell Membrane cluster_intracellular Intracellular Space Fenoldopam Fenoldopam D1R Dopamine D1 Receptor Fenoldopam->D1R Binds to Gs Gs Protein D1R->Gs Activates AC Adenylyl Cyclase Gs->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Relaxation Smooth Muscle Relaxation PKA->Relaxation Leads to Vasodilation Vasodilation Relaxation->Vasodilation

Fenoldopam's intracellular signaling cascade leading to vasodilation.

Quantitative Effects on Renal Hemodynamics

Numerous studies have quantified the effects of fenoldopam on renal blood flow and glomerular filtration rate (GFR) in various populations. The following tables summarize key findings from studies in normotensive individuals, hypertensive patients, and animal models.

Table 1: Effects of Fenoldopam in Normotensive Human Subjects

Dose (mcg/kg/min)Change in Renal Plasma Flow (RPF)Change in GFRStudy PopulationReference
0.03↑ from 576 to 670 mL/minMaintained14 healthy male volunteers[6]
0.1↑ from 579 to 777 mL/minMaintained14 healthy male volunteers[6]
0.3↑ from 592 to 784 mL/minMaintained14 healthy male volunteers[6]
0.1↑ from 1185 to 1533 L/min/m²Not specified10 normal subjects[7]

Table 2: Effects of Fenoldopam in Hypertensive Human Subjects

Dose (mcg/kg/min)Change in Renal Blood Flow (RBF)/RPFChange in GFRStudy PopulationReference
0.1No significant increaseNot specified10 hypertensive patients[7]
0.5↑ in para-aminohippuric acid clearance up to 75%Unchanged18 healthy male subjects (though the study induced changes in blood pressure)[8]
Therapeutic Doses↑ 30-40%↑ 15-20%General[4]

Table 3: Effects of Fenoldopam in Animal Models

Dose (mcg/kg/min)Change in GFRAnimal ModelReference
0.8↑ from 2.71 to 3.33 mL/min/kgHealthy dogs[9]
0.1-1.0↓ in creatinine clearance (worsened injury)Canine model of rhabdomyolysis-induced acute renal failure[10]

Experimental Protocols

The assessment of fenoldopam's effects on renal hemodynamics typically involves controlled infusion and measurement of specific renal parameters.

Human Studies:

  • Subject Recruitment: Studies often enroll healthy volunteers or patients with specific conditions like essential hypertension or those undergoing cardiac surgery.[6][8][11] Exclusion criteria are critical to avoid confounding factors.

  • Fenoldopam Administration: Fenoldopam is administered as a continuous intravenous infusion.[8] Doses are often escalated to determine a dose-response relationship.[6] Common infusion rates range from 0.025 to 1.0 mcg/kg/min.[8]

  • Measurement of Renal Plasma Flow (RPF): The clearance of para-aminohippuric acid (PAH) is a standard method for measuring RPF.[7][8] This involves a continuous infusion of PAH and collection of timed urine and plasma samples.

  • Measurement of Glomerular Filtration Rate (GFR): Inulin clearance is the gold standard for measuring GFR and involves a similar protocol of infusion and sample collection.[6][12] Iohexol clearance is another validated method.[13]

  • Hemodynamic Monitoring: Continuous monitoring of blood pressure and heart rate is essential due to fenoldopam's vasodilatory effects.

Animal Studies:

  • Animal Models: Canine models are frequently used to study the renal effects of fenoldopam.[10][13] These can include healthy animals or models of specific renal injuries, such as rhabdomyolysis-induced acute kidney injury.[10]

  • Surgical Preparation and Instrumentation: This may involve the placement of catheters for drug infusion and blood sampling, as well as flow probes on the renal artery for direct measurement of renal blood flow.

  • Data Collection: Similar to human studies, key parameters include GFR (often measured by creatinine or iohexol clearance) and various hemodynamic variables.[10][13]

Experimental_Workflow cluster_preparation Preparation Phase cluster_intervention Intervention Phase cluster_measurement Measurement Phase cluster_analysis Data Analysis Subject_Selection Subject Selection (e.g., Healthy Volunteers, Animal Model) Baseline_Measurements Baseline Measurements (BP, HR, Baseline GFR/RPF) Subject_Selection->Baseline_Measurements Fenoldopam_Infusion Continuous IV Infusion of Fenoldopam (Dose-Escalation or Fixed Dose) Baseline_Measurements->Fenoldopam_Infusion Placebo_Control Placebo Infusion (e.g., Saline) Baseline_Measurements->Placebo_Control Hemodynamic_Monitoring Continuous Hemodynamic Monitoring (BP, HR) Fenoldopam_Infusion->Hemodynamic_Monitoring Renal_Function_Tests Renal Function Assessment (GFR via Inulin/Iohexol Clearance, RPF via PAH Clearance) Fenoldopam_Infusion->Renal_Function_Tests Urine_Analysis Urine Collection and Analysis (Volume, Electrolytes) Fenoldopam_Infusion->Urine_Analysis Placebo_Control->Hemodynamic_Monitoring Placebo_Control->Renal_Function_Tests Placebo_Control->Urine_Analysis Data_Comparison Comparison of Fenoldopam vs. Placebo/Baseline Hemodynamic_Monitoring->Data_Comparison Renal_Function_Tests->Data_Comparison Urine_Analysis->Data_Comparison Statistical_Analysis Statistical Analysis (p-values, Confidence Intervals) Data_Comparison->Statistical_Analysis

A typical experimental workflow for assessing fenoldopam's renal effects.

Summary and Future Directions

Fenoldopam consistently demonstrates a capacity to increase renal blood flow through selective D1 receptor agonism. Its effect on GFR appears to be more variable and may depend on the underlying physiological state of the subject. The detailed experimental protocols outlined in various studies provide a robust framework for further investigation into its therapeutic potential.

Future research should continue to explore the nuanced effects of fenoldopam in different patient populations, particularly in the context of acute kidney injury and chronic kidney disease. Further elucidation of the downstream signaling pathways and potential interactions with other vasoactive systems will be crucial for optimizing its clinical application and for the development of novel reno-protective therapies.

References

Methodological & Application

Application Notes and Protocols for In Vitro Experiments with Fenoldopam Hydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fenoldopam is a selective dopamine D1-like receptor agonist that causes vasodilation in various arterial beds, including renal, mesenteric, and coronary arteries.[1][2][3][4] Its primary clinical use is in the short-term management of severe hypertension.[1][5][6] The biological activity of fenoldopam, a racemic mixture, is attributed to its R-isomer, which demonstrates a significantly higher affinity for D1-like receptors.[1] At a molecular level, the activation of D1 receptors by fenoldopam stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP).[3][7] This elevation in cAMP triggers a signaling cascade that results in the relaxation of vascular smooth muscle and a subsequent reduction in systemic vascular resistance.[3][6]

These application notes provide detailed protocols for key in vitro experiments to study the effects of fenoldopam hydrochloride, including its receptor binding affinity, functional activity on second messenger systems, impact on downstream signaling pathways, and cellular viability.

Primary Signaling Pathway of Fenoldopam

Fenoldopam exerts its effects by activating the G-protein coupled D1 receptor. This initiates a cascade involving a G-alpha stimulatory (Gαs) protein, which in turn activates adenylyl cyclase. Adenylyl cyclase catalyzes the conversion of ATP to cyclic AMP (cAMP).[6] The increased intracellular cAMP concentration leads to the activation of Protein Kinase A (PKA), which then phosphorylates various downstream targets, ultimately resulting in vasodilation and other physiological responses.[6]

Fenoldopam_Signaling_Pathway cluster_membrane Cell Membrane cluster_gprotein G-Protein cluster_cytoplasm Cytoplasm Fenoldopam Fenoldopam D1R Dopamine D1 Receptor Fenoldopam->D1R Binds Gas Gαs D1R->Gas Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts Gas->AC Activates Gbg Gβγ ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Downstream Downstream Effectors PKA->Downstream Phosphorylates Response Physiological Response (e.g., Vasodilation) Downstream->Response

Caption: Fenoldopam D1 Receptor Signaling Cascade.

Quantitative Data Summary

The following tables summarize key quantitative parameters for this compound from in vitro studies.

Table 1: Receptor Binding Affinity

ParameterValueSpecies/TissueRadioligandReference
K_D2.3 ± 0.1 nMRat Striatum[³H]-Fenoldopam[8]
B_max590 ± 40 fmoles/mg proteinRat Striatum[³H]-Fenoldopam[8]
K_D (Afferent Arterioles)10.5 nMRabbit KidneySK&F R-83566 (Antagonist)[9]
K_D (Efferent Arterioles)8.3 nMRabbit KidneySK&F R-83566 (Antagonist)[9]

Table 2: Functional Activity

ParameterValueAssay/TissueSpeciesReference
EC_50 (R-enantiomer)37 nMAdenylate Cyclase ActivationRat Striatum[10]
EC_50 (S-enantiomer)1.5 µMAdenylate Cyclase ActivationRat Striatum[10]

Experimental Protocols

Cell Viability Assay

This protocol is used to determine the cytotoxic potential of fenoldopam on a given cell line. The MTT assay is a colorimetric assay that measures cellular metabolic activity.

Cell_Viability_Workflow A 1. Seed cells in a 96-well plate B 2. Treat cells with various concentrations of Fenoldopam A->B C 3. Incubate for desired exposure period (e.g., 24-72h) B->C D 4. Add MTT solution to each well C->D E 5. Incubate for 1-4 hours at 37°C D->E F 6. Add solubilization solution to dissolve formazan crystals E->F G 7. Read absorbance at ~570 nm F->G

Caption: General workflow for an MTT cell viability assay.

Methodology

  • Cell Plating: Seed cells (e.g., vascular smooth muscle cells, HEK293 cells expressing D1 receptors) in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or water). Create a serial dilution of fenoldopam in a complete cell culture medium to achieve the desired final concentrations.

  • Cell Treatment: Remove the old medium from the cells and add 100 µL of the medium containing different concentrations of fenoldopam. Include vehicle-only controls.

  • Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO₂ incubator.

  • MTT Addition: Add 10 µL of sterile MTT solution (5 mg/mL in PBS) to each well and incubate for 1-4 hours at 37°C, allowing viable cells to convert the yellow MTT to purple formazan crystals.[11]

  • Solubilization: Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[11]

  • Data Acquisition: Gently mix the plate and measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells.

D1 Receptor Radioligand Binding Assay

This protocol is designed to determine the binding affinity (K_D) and receptor density (B_max) of fenoldopam for the D1 receptor using [³H]-fenoldopam.

Binding_Assay_Workflow A 1. Prepare cell membranes from D1-expressing tissue/cells B 2. Incubate membranes with increasing concentrations of [³H]-Fenoldopam A->B D 4. Separate bound and free radioligand via rapid filtration B->D C 3. For non-specific binding, add excess unlabeled ligand C->D E 5. Wash filters to remove unbound radioligand D->E F 6. Measure radioactivity on filters using liquid scintillation counting E->F G 7. Analyze data to determine KD and Bmax F->G

Caption: Workflow for a radioligand receptor binding assay.

Methodology

  • Membrane Preparation: Homogenize tissue or cells known to express D1 receptors (e.g., rat striatum) in an ice-cold buffer. Centrifuge the homogenate at low speed to remove nuclei and debris, then centrifuge the supernatant at high speed to pellet the membranes. Resuspend the membrane pellet in an appropriate assay buffer.

  • Assay Setup: In a series of tubes, add the cell membrane preparation.

  • Saturation Binding: Add increasing concentrations of [³H]-fenoldopam to the tubes.

  • Non-specific Binding: To a parallel set of tubes, add the same increasing concentrations of [³H]-fenoldopam plus a high concentration of an unlabeled D1 ligand (e.g., unlabeled fenoldopam or SCH23390) to determine non-specific binding.

  • Incubation: Incubate all tubes at a specified temperature (e.g., room temperature) for a duration sufficient to reach binding equilibrium.

  • Filtration: Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.

  • Washing: Quickly wash the filters with ice-cold assay buffer to remove any remaining unbound radioactivity.

  • Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and quantify the amount of bound radioactivity using a liquid scintillation counter.

  • Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot specific binding versus the concentration of [³H]-fenoldopam and use non-linear regression analysis to determine the K_D and B_max values.[8]

Intracellular cAMP Measurement Assay

This protocol measures the functional consequence of D1 receptor activation by quantifying the production of the second messenger, cAMP.

cAMP_Assay_Workflow A 1. Plate D1-expressing cells in an appropriate assay plate B 2. Pre-incubate cells with a phosphodiesterase (PDE) inhibitor A->B C 3. Stimulate cells with a dose-range of Fenoldopam B->C D 4. Lyse cells to release intracellular cAMP C->D E 5. Add detection reagents (e.g., AlphaScreen or HTRF) D->E F 6. Incubate to allow for detection reaction E->F G 7. Read signal on a compatible plate reader F->G H 8. Calculate EC50 from dose-response curve G->H

Caption: Workflow for an intracellular cAMP accumulation assay.

Methodology

  • Cell Preparation: Harvest and resuspend D1-expressing cells in a stimulation buffer.[12] Plate the cells into a suitable microplate (e.g., a 384-well white plate for AlphaScreen assays).[12]

  • Inhibitor Treatment: Pre-treat the cells with a phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent the degradation of cAMP.

  • Fenoldopam Stimulation: Add varying concentrations of fenoldopam to the wells to stimulate the D1 receptors. Include a positive control (e.g., forskolin, a direct activator of adenylyl cyclase) and a vehicle control.

  • Incubation: Incubate the plate at 37°C for a predetermined time (e.g., 30 minutes) to allow for cAMP accumulation.

  • Cell Lysis and Detection: Lyse the cells and perform the cAMP detection according to the manufacturer's instructions for the chosen assay kit (e.g., HTRF, AlphaScreen). This typically involves adding detection reagents that generate a signal inversely proportional to the amount of cAMP produced.[13]

  • Signal Measurement: After the final incubation step, read the plate using a microplate reader compatible with the assay technology.

  • Data Analysis: Generate a standard curve using known concentrations of cAMP. Use this curve to convert the sample readings to cAMP concentrations. Plot the concentration of cAMP against the log concentration of fenoldopam and use a four-parameter logistic equation to determine the EC_50 value.[13]

Western Blot Analysis of Downstream Signaling

This protocol is used to investigate the effect of fenoldopam on the phosphorylation state of proteins downstream of PKA, such as CREB (cAMP response element-binding protein) or Akt.[14]

Western_Blot_Workflow A 1. Treat cells with Fenoldopam for various times/doses B 2. Lyse cells and determine protein concentration A->B C 3. Separate proteins by SDS-PAGE B->C D 4. Transfer proteins to a PVDF or nitrocellulose membrane C->D E 5. Block membrane to prevent non-specific antibody binding D->E F 6. Incubate with primary antibody (e.g., anti-phospho-CREB) E->F G 7. Incubate with HRP-conjugated secondary antibody F->G H 8. Add chemiluminescent substrate and image the blot G->H I 9. Re-probe with total protein antibody as a loading control H->I

Caption: Standard workflow for Western Blot analysis.

Methodology

  • Cell Culture and Treatment: Culture appropriate cells to 70-80% confluency. Treat the cells with fenoldopam at various concentrations and for different time points.

  • Protein Extraction: Wash the cells with ice-cold PBS and lyse them using a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.[14]

  • Protein Quantification: Determine the protein concentration of each lysate using a protein assay, such as the BCA assay.[14]

  • SDS-PAGE: Denature equal amounts of protein from each sample and separate them by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).[14]

  • Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

  • Blocking: Block the membrane with a blocking solution (e.g., 5% non-fat dry milk or BSA in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.[14]

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the phosphorylated target protein (e.g., anti-phospho-CREB or anti-phospho-Akt) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate it with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: After further washing, add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.

  • Loading Control: To ensure equal protein loading, strip the membrane and re-probe it with an antibody against the total form of the target protein or a housekeeping protein (e.g., β-actin or GAPDH).[15]

References

Application Notes and Protocols for In Vivo Studies of Fenoldopam Hydrochloride in Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of in vivo studies of fenoldopam hydrochloride in various animal models. The information is intended to guide researchers in designing and conducting their own experiments to evaluate the pharmacological effects of this selective dopamine D1 receptor agonist.

Introduction

This compound is a rapid-acting vasodilator that selectively agonizes dopamine D1 receptors, leading to arterial vasodilation, particularly in renal, mesenteric, coronary, and cerebral vascular beds.[1][2][3] This action results in a reduction in systemic vascular resistance and an increase in renal blood flow.[4][5] In vivo studies in animal models have been crucial in elucidating the hemodynamic and renal effects of fenoldopam, providing a foundation for its clinical use in managing severe hypertension.[4][6]

Signaling Pathway of Fenoldopam

Fenoldopam exerts its effects by activating peripheral D1 receptors, which stimulates adenylyl cyclase and increases intracellular cyclic AMP (cAMP).[2][5] This increase in cAMP leads to the relaxation of vascular smooth muscle, resulting in vasodilation.[5]

Fenoldopam_Signaling_Pathway Fenoldopam Fenoldopam D1_Receptor Dopamine D1 Receptor Fenoldopam->D1_Receptor G_Protein Gs Protein D1_Receptor->G_Protein activates AC Adenylyl Cyclase G_Protein->AC activates cAMP cAMP AC->cAMP converts ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA MLCK_active Active MLCK PKA->MLCK_active phosphorylates MLCK_inactive Inactive MLCK Relaxation Smooth Muscle Relaxation (Vasodilation) MLCK_inactive->Relaxation MLCK_active->MLCK_inactive Myosin_LC_P Phosphorylated Myosin Light Chain MLCK_active->Myosin_LC_P phosphorylates Contraction Smooth Muscle Contraction Myosin_LC_P->Contraction Myosin_LC Myosin Light Chain Myosin_LC->MLCK_active

Fenoldopam's intracellular signaling cascade.

Quantitative Data from In Vivo Animal Studies

The following tables summarize the quantitative data on the effects of fenoldopam on various physiological parameters in different animal models.

Table 1: Hemodynamic Effects of Fenoldopam in Dogs
ParameterAnimal ModelDose/Infusion RateBaselinePost-FenoldopamReference
Mean Arterial Pressure (MAP)Anesthetized Dogs3.4 ± 2.0 µg/kg/minControl30 ± 8% decrease[7]
Mean Arterial Pressure (MAP)Anesthetized DogsN/AControl26 ± 3% decrease[8]
Renal Blood Flow (RBF)Anesthetized Dogs3.4 ± 2.0 µg/kg/minControl11 ± 7% increase[7]
Renal Blood Flow (RBF)Anesthetized DogsN/A214 ± 16 mL/min197 ± 16 mL/min[8]
Renal Blood Flow (RBF)Anesthetized Beagle Dogs (Hypovolemic)0.1 µg/kg/min75 ± 14 mL/min73 ± 17 mL/min[9]
Urine OutputAnesthetized Beagle Dogs (Hypovolemic)0.1 µg/kg/min0.3 ± 0.19 mL/min0.14 ± 0.05 mL/min[9]
Creatinine ClearanceAnesthetized Beagle Dogs (Hypovolemic)0.1 µg/kg/min3.0 ± 1.0 mL/kg/min2.9 ± 0.5 mL/kg/min[9]
Creatinine ClearanceAnesthetized Labrador Dogs (Rhabdomyolysis)0.1-1.0 µg/kg/minN/A12.7 ± 11.5 mL/min (at 1h)[10]
Table 2: Hemodynamic Effects of Fenoldopam in Rats
ParameterAnimal ModelDoseMaximal ChangeReference
Mesenteric Blood FlowConscious Spontaneously Hypertensive Rats (SHR)1-1000 µg/kg (i.v.)69 ± 10% increase[11]
Renal Blood FlowConscious Spontaneously Hypertensive Rats (SHR)1-1000 µg/kg (i.v.)42 ± 4% increase[11]
Mean Arterial Pressure (MAP)Anesthetized Sprague-Dawley Rats0.5, 2, 16 µg/kg/min (i.v. infusion)Dose-dependent reduction[12][13]
Cardiac Output (CO)Anesthetized Sprague-Dawley Rats0.5, 2, 16 µg/kg/min (i.v. infusion)Dose-dependent increase[12][13]
Arterial Resistance (Ra)Anesthetized Sprague-Dawley Rats0.5, 2, 16 µg/kg/min (i.v. infusion)Dose-dependent reduction[12][13]
Venous Resistance (Rv)Anesthetized Sprague-Dawley Rats0.5, 2, 16 µg/kg/min (i.v. infusion)Dose-dependent reduction[12][13]

Experimental Protocols

The following are generalized protocols based on methodologies reported in the cited literature. Researchers should adapt these protocols to their specific experimental needs and institutional guidelines.

General Experimental Workflow

Experimental_Workflow Animal_Prep Animal Preparation (e.g., Anesthesia, Catheterization) Baseline Baseline Data Collection (Hemodynamic & Renal Parameters) Animal_Prep->Baseline Drug_Admin Fenoldopam Administration (i.v. bolus or infusion) Baseline->Drug_Admin Post_Drug_Data Post-Administration Data Collection Drug_Admin->Post_Drug_Data Data_Analysis Data Analysis and Comparison Post_Drug_Data->Data_Analysis Conclusion Conclusion Data_Analysis->Conclusion

A generalized workflow for in vivo fenoldopam studies.
Protocol for Hemodynamic and Renal Function Assessment in Anesthetized Dogs

Objective: To evaluate the effects of fenoldopam on systemic hemodynamics and renal blood flow.

Animal Model:

  • Species: Beagle or Labrador dogs[8][9][10]

  • Weight: 10-15 kg

  • Sex: Male or Female[9][10]

Anesthesia:

  • Induction: Thiopental sodium (e.g., 15 mg/kg, i.v.)

  • Maintenance: Isoflurane or Halothane in oxygen[7][8]

Surgical Preparation:

  • Intubate the trachea and provide mechanical ventilation.

  • Place a catheter in a peripheral artery (e.g., femoral artery) for continuous blood pressure monitoring.

  • Insert a catheter into a peripheral vein for drug and fluid administration.

  • For renal blood flow measurement, a midline laparotomy can be performed to place an electromagnetic or Doppler flow probe around a renal artery.[7][11]

  • Place a catheter in the bladder for urine collection and measurement of urine output.

Experimental Procedure:

  • Allow the animal to stabilize for a period (e.g., 30-60 minutes) after surgical preparation.

  • Record baseline measurements of mean arterial pressure (MAP), heart rate (HR), renal blood flow (RBF), and urine output.

  • Administer this compound as a continuous intravenous infusion. A common starting dose is 0.1 µg/kg/min, which can be titrated to achieve the desired hemodynamic effect.[4][9]

  • Continuously monitor and record all hemodynamic and renal parameters throughout the infusion period.

  • Collect blood samples at baseline and at specified intervals during the infusion to measure plasma creatinine for calculation of creatinine clearance.

Protocol for Regional Blood Flow Assessment in Conscious Rats

Objective: To determine the effects of fenoldopam on regional blood flow and vascular resistance.

Animal Model:

  • Species: Spontaneously Hypertensive Rats (SHR) or Sprague-Dawley rats[11][12]

  • Weight: 300-400 g

  • Sex: Male[12]

Surgical Preparation (Chronic Instrumentation):

  • Anesthetize the rat (e.g., with ketamine/xylazine).

  • Implant pulsed Doppler flow probes around the renal, mesenteric, and femoral arteries to measure regional blood flow.

  • Implant catheters in the abdominal aorta (via the femoral artery) and vena cava (via the femoral vein) for blood pressure measurement and drug administration, respectively.

  • Exteriorize the probe wires and catheters and secure them to the back of the neck.

  • Allow the animal to recover from surgery for several days.

Experimental Procedure:

  • Place the conscious, unrestrained rat in a recording chamber.

  • Connect the arterial catheter to a pressure transducer and the flow probes to a flowmeter.

  • Record baseline measurements of MAP, HR, and regional blood flows.

  • Administer this compound intravenously as a bolus injection or continuous infusion. Doses can range from 1 to 1000 µg/kg for bolus injections.[11]

  • Record the maximal changes in all measured parameters after each dose.

  • Calculate regional vascular resistance by dividing MAP by the respective regional blood flow.

Concluding Remarks

The protocols and data presented here provide a foundational resource for researchers investigating the in vivo effects of this compound. These studies in animal models have consistently demonstrated the vasodilatory and renal-enhancing properties of fenoldopam, primarily through its selective D1 receptor agonism. When designing experiments, it is crucial to select the appropriate animal model and methodology to address the specific research question. Careful consideration of dosing, route of administration, and the parameters to be measured will ensure the generation of robust and reproducible data.

References

Application Note: Dopamine D1 Receptor Binding Assay with [3H]-Fenoldopam

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The dopamine D1 receptor, a member of the G-protein coupled receptor (GPCR) superfamily, is the most abundant dopamine receptor in the central nervous system. It plays a crucial role in regulating motor control, motivation, and cognitive processes. Dysregulation of D1 receptor signaling is implicated in various neurological and psychiatric disorders, making it a key target for therapeutic drug development. This document provides a detailed protocol for a radioligand binding assay to characterize the interaction of compounds with the dopamine D1 receptor using [3H]-Fenoldopam, a selective D1-like receptor agonist.

Principle of the Assay

Radioligand binding assays are a fundamental tool for quantifying the interaction between a ligand and its receptor.[1][2] This assay utilizes [3H]-Fenoldopam, a tritiated, high-affinity agonist, to label D1 receptors. The assay can be performed in two primary modes:

  • Saturation Assay : This is used to determine the density of receptors (Bmax) in a given tissue or cell preparation and the equilibrium dissociation constant (Kd) of the radioligand, which is a measure of its affinity for the receptor.[1][3] This is achieved by incubating the receptor preparation with increasing concentrations of [3H]-Fenoldopam until saturation is reached.

  • Competition Assay : This is used to determine the affinity (expressed as the inhibition constant, Ki) of an unlabeled test compound for the receptor.[1] In this setup, the receptor preparation is incubated with a fixed concentration of [3H]-Fenoldopam and varying concentrations of the competing test compound.

Dopamine D1 Receptor Signaling Pathway

Stimulation of the D1 receptor by an agonist like fenoldopam primarily activates the Gs or Golf alpha subunit of the associated G-protein. This, in turn, stimulates adenylyl cyclase (AC) to convert ATP into the second messenger cyclic AMP (cAMP). Elevated cAMP levels lead to the activation of Protein Kinase A (PKA), which then phosphorylates numerous downstream targets, including transcription factors like CREB (cAMP response element-binding protein) and key neuronal phosphoproteins like DARPP-32, modulating neuronal excitability and gene expression.[4][5]

D1_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol D1R D1 Receptor G_protein Gs/Golf D1R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA PKA cAMP->PKA Activates Targets Downstream Targets (e.g., DARPP-32, CREB) PKA->Targets Phosphorylates Fenoldopam Fenoldopam Fenoldopam->D1R Binds

Caption: Dopamine D1 Receptor Signaling Pathway.

Experimental Protocols

These protocols are designed for membrane preparations from rat striatum or cultured cells expressing the D1 receptor.

I. Materials and Reagents
  • Radioligand : [3H]-Fenoldopam (Specific Activity: 70-90 Ci/mmol)

  • Tissue Source : Rat striatum or cell pellets from a cell line recombinantly expressing the human D1 receptor.

  • Buffers :

    • Homogenization Buffer : 50 mM Tris-HCl, pH 7.4, 5 mM MgCl2, 1 mM EDTA.

    • Assay Buffer : 50 mM Tris-HCl, pH 7.4, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2.

  • Non-specific Binding Determiner : (+)Butaclamol (1 µM) or SCH 23390 (1 µM).

  • Filtration : Brandel or Millipore cell harvester, Glass fiber filters (e.g., Whatman GF/B).

  • Detection : Liquid scintillation cocktail and a liquid scintillation counter.

  • General Lab Equipment : Homogenizer, refrigerated centrifuge, microcentrifuge tubes, pipettes.

II. Membrane Preparation Protocol
  • Dissect brain tissue (e.g., rat striatum) on ice or collect cell pellets.

  • Homogenize the tissue/cells in ice-cold Homogenization Buffer using a Polytron or glass-Teflon homogenizer.

  • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and large debris.

  • Collect the supernatant and centrifuge at 40,000 x g for 20 minutes at 4°C to pellet the membranes.

  • Discard the supernatant, resuspend the membrane pellet in fresh, ice-cold Homogenization Buffer, and repeat the centrifugation step (this is a wash step).

  • Resuspend the final pellet in Assay Buffer to a final protein concentration of 0.5-1.0 mg/mL.

  • Determine the protein concentration using a standard method (e.g., Bradford or BCA assay).

  • Store membrane aliquots at -80°C until use.

III. Saturation Binding Assay Protocol
  • Set up a series of tubes for total binding and non-specific binding (NSB).

  • Prepare serial dilutions of [3H]-Fenoldopam in Assay Buffer, typically ranging from 0.1 to 20 nM (8-12 concentrations).

  • For Total Binding tubes: Add 50 µL of the appropriate [3H]-Fenoldopam dilution.

  • For Non-specific Binding (NSB) tubes: Add 50 µL of the appropriate [3H]-Fenoldopam dilution and 50 µL of the NSB determiner (e.g., 1 µM (+)Butaclamol).

  • Add 100 µL of the membrane preparation (e.g., 50-100 µg of protein) to each tube.

  • Add Assay Buffer to a final volume of 500 µL.

  • Incubate the tubes at room temperature (25°C) for 60-90 minutes to reach equilibrium.

  • Terminate the assay by rapid filtration through glass fiber filters using a cell harvester.

  • Wash the filters rapidly three times with 3-4 mL of ice-cold Assay Buffer to separate bound from free radioligand.

  • Place the filters in scintillation vials, add 4-5 mL of scintillation cocktail, and allow to sit for several hours.

  • Count the radioactivity (in disintegrations per minute, DPM) using a liquid scintillation counter.

IV. Competition Binding Assay Protocol
  • Set up tubes for total binding, non-specific binding (NSB), and competitor concentrations.

  • Prepare serial dilutions of the unlabeled test compound (typically 10-12 concentrations spanning a 5-log unit range).

  • Add 50 µL of Assay Buffer (for total binding), 50 µL of NSB determiner (for NSB), or 50 µL of the appropriate test compound dilution to the respective tubes.

  • Add 50 µL of [3H]-Fenoldopam at a single, fixed concentration (typically at or near its Kd value, e.g., 2.0 nM).

  • Add 100 µL of the membrane preparation (50-100 µg protein) to each tube.

  • Add Assay Buffer to a final volume of 500 µL.

  • Incubate, filter, and count as described in the Saturation Binding Assay Protocol (steps 7-11).

Experimental Workflow

Radioligand_Workflow A 1. Membrane Preparation (Tissue/Cells) B 2. Assay Setup - Radioligand ([3H]-Fenoldopam) - Membranes - +/- Unlabeled Competitor A->B C 3. Incubation (e.g., 60-90 min at 25°C) B->C D 4. Separation (Rapid Vacuum Filtration) C->D E 5. Detection (Liquid Scintillation Counting) D->E F 6. Data Analysis (Calculate Kd, Bmax, Ki) E->F

Caption: Radioligand Binding Assay Workflow.

Data Analysis

  • Calculate Specific Binding : For each concentration point, subtract the average DPM of the NSB replicates from the average DPM of the total binding replicates.

    • Specific Binding = Total Binding - Non-specific Binding

  • Saturation Data Analysis : Plot specific binding (Y-axis) against the concentration of [3H]-Fenoldopam (X-axis). Use non-linear regression analysis to fit the data to a one-site binding (hyperbola) equation.

    • The analysis will yield the Kd (dissociation constant, in nM), which is the concentration of radioligand required to occupy 50% of the receptors at equilibrium.

    • The analysis will also yield the Bmax (maximum number of binding sites, in fmol/mg protein), which represents the total receptor density in the sample.[6]

  • Competition Data Analysis : Plot the percentage of specific binding (Y-axis) against the log concentration of the competitor (X-axis). Use non-linear regression to fit the data to a sigmoidal dose-response (variable slope) curve.

    • This analysis will yield the IC50 (half-maximal inhibitory concentration), which is the concentration of the test compound that displaces 50% of the specifically bound [3H]-Fenoldopam.

    • Convert the IC50 value to an inhibition constant (Ki ) using the Cheng-Prusoff equation:

      • Ki = IC50 / (1 + [L]/Kd)

      • Where [L] is the concentration of [3H]-Fenoldopam used in the assay, and Kd is the dissociation constant of [3H]-Fenoldopam determined from the saturation experiment.

Data Presentation

The following tables summarize representative data obtained from [3H]-Fenoldopam binding assays.

Table 1: Saturation Binding Parameters for [3H]-Fenoldopam

ParameterValueTissue SourceReference
Kd2.3 ± 0.1 nMRat Striatum[6]
Bmax590 ± 40 fmol/mg proteinRat Striatum[6]

Table 2: Representative Inhibition Constants (Ki) of D1 Ligands

Ki values are determined using the competition binding protocol described above.

CompoundClassificationKi (nM)Reference
SCH 23390D1-selective AntagonistPotent Competitor[6]
SKF R-83566D1-selective AntagonistPotent Competitor[6]
DopamineEndogenous AgonistDetermined Experimentally
(+)ButaclamolAntagonistDetermined Experimentally

References

Application Notes and Protocols for In Vitro Dose-Response Studies of Fenoldopam Hydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fenoldopam hydrochloride is a rapid-acting vasodilator that functions as a selective dopamine D1 receptor agonist.[1][2][3][4] Its primary mechanism of action involves the stimulation of adenylyl cyclase, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP).[5][6] This signaling cascade ultimately results in the relaxation of smooth muscle, particularly in arterial vascular beds, leading to vasodilation.[2][4][7] These properties make fenoldopam a subject of interest for therapeutic applications in conditions such as severe hypertension.[2]

These application notes provide a summary of in vitro dose-response data for this compound and detailed protocols for key experiments to assess its pharmacological activity.

Data Presentation

The following tables summarize the quantitative data from in vitro studies on this compound.

Table 1: Receptor Binding Affinity of Fenoldopam

RadioligandTissue/Cell LineReceptor TypeK_d_ (nM)B_max_ (fmol/mg protein)Reference
[³H]-FenoldopamRat Striatal MembranesD1 Dopamine Receptor2.3 ± 0.1590 ± 40[1]

Table 2: Functional Potency of Fenoldopam in Activating Adenylyl Cyclase and cAMP Accumulation

AssayTissue/Cell LineParameterValueReference
Adenylyl Cyclase ActivationRat StriatumEC_50_57 nM[8]
cAMP AccumulationD1R-expressing HEK293 cellsBasal cAMP1.04 ± 0.08 pmol/mg protein[5]
cAMP AccumulationD1R-expressing HEK293 cellsStimulated cAMP (1 µM agonist)15.52 ± 1.07 pmol/mg protein[5]

Table 3: In Vitro Vasorelaxant Effects of Fenoldopam

Tissue PreparationPre-contraction AgentEffectAntagonismReference
Isolated Rabbit Renal Arterioles (Afferent & Efferent)Norepinephrine, Angiotensin IIConcentration-dependent relaxationAntagonized by a selective DA1 antagonist[1]
Isolated Human Arteries (Renal, Mesenteric, Lumbar, etc.)Not specifiedConcentration-dependent relaxationCompetitively antagonized by (RS) sulpiride and SCH 23390[9]
Isolated Salt-Perfused Rat LungsProstaglandin F2αDose-dependent decrease in mean pulmonary arterial pressureCompetitively blocked by the DA1 antagonist SCH 23390[10]

Signaling Pathway

The activation of the Dopamine D1 receptor by fenoldopam initiates a well-defined signaling cascade.

Fenoldopam_Signaling_Pathway Fenoldopam Fenoldopam D1R Dopamine D1 Receptor Fenoldopam->D1R Binds to G_alpha_s Gαs D1R->G_alpha_s Activates AC Adenylyl Cyclase G_alpha_s->AC Stimulates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Vasodilation Vasodilation PKA->Vasodilation Leads to

Fenoldopam's primary signaling pathway.

Experimental Protocols

Radioligand Binding Assay for D1 Receptor Affinity

This protocol is designed to determine the binding affinity (K_d_) and receptor density (B_max_) of fenoldopam for the dopamine D1 receptor in rat striatal membranes.

Materials:

  • [³H]-Fenoldopam (specific activity ~70-90 Ci/mmol)

  • Unlabeled this compound

  • Rat striatal tissue

  • Homogenization Buffer: 50 mM Tris-HCl, pH 7.4

  • Wash Buffer: 50 mM Tris-HCl, pH 7.4

  • Scintillation cocktail

  • Glass fiber filters (e.g., Whatman GF/B)

  • Homogenizer

  • Centrifuge

  • Scintillation counter

Procedure:

  • Membrane Preparation:

    • Dissect rat striata on ice and homogenize in 10 volumes of ice-cold Homogenization Buffer.

    • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris.

    • Centrifuge the supernatant at 40,000 x g for 20 minutes at 4°C.

    • Resuspend the resulting pellet in fresh Homogenization Buffer and repeat the centrifugation step.

    • Resuspend the final pellet in Wash Buffer to a protein concentration of approximately 1-2 mg/mL.

  • Binding Assay:

    • Set up assay tubes containing increasing concentrations of [³H]-Fenoldopam (e.g., 0.1-20 nM).

    • For determination of non-specific binding, add a high concentration of unlabeled fenoldopam (e.g., 10 µM) to a parallel set of tubes.

    • Add the membrane preparation (100-200 µg of protein) to each tube.

    • The final assay volume should be 250 µL.

    • Incubate the tubes at 25°C for 60 minutes.

  • Filtration and Counting:

    • Rapidly filter the contents of each tube through glass fiber filters under vacuum.

    • Wash the filters three times with 5 mL of ice-cold Wash Buffer.

    • Place the filters in scintillation vials, add 5 mL of scintillation cocktail, and vortex.

    • Measure the radioactivity in a scintillation counter.

  • Data Analysis:

    • Subtract non-specific binding from total binding to obtain specific binding.

    • Analyze the specific binding data using a non-linear regression analysis program (e.g., Prism) to determine the K_d_ and B_max_ values.

Radioligand_Binding_Workflow cluster_prep Membrane Preparation cluster_assay Binding Assay cluster_analysis Data Acquisition & Analysis Homogenize Homogenize Striatal Tissue Centrifuge1 Low-Speed Centrifugation Homogenize->Centrifuge1 Centrifuge2 High-Speed Centrifugation Centrifuge1->Centrifuge2 Resuspend Resuspend Pellet Centrifuge2->Resuspend Incubate Incubate Membranes with [³H]-Fenoldopam ± Unlabeled Ligand Resuspend->Incubate Filter Vacuum Filtration Incubate->Filter Wash Wash Filters Filter->Wash Count Scintillation Counting Wash->Count Analyze Calculate Kd and Bmax Count->Analyze

Workflow for Radioligand Binding Assay.
In Vitro cAMP Accumulation Assay

This protocol describes a method to measure the dose-dependent increase in intracellular cAMP in response to fenoldopam in a cell line expressing the D1 receptor (e.g., HEK293-D1 or CHO-D1 cells).

Materials:

  • HEK293 or CHO cells stably expressing the human dopamine D1 receptor

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • This compound

  • IBMX (3-isobutyl-1-methylxanthine), a phosphodiesterase inhibitor

  • Stimulation Buffer (e.g., HBSS with 20 mM HEPES)

  • Lysis Buffer

  • cAMP assay kit (e.g., HTRF, ELISA, or AlphaScreen)

  • Multi-well plates (e.g., 96-well)

Procedure:

  • Cell Culture and Seeding:

    • Culture the D1 receptor-expressing cells in appropriate cell culture medium.

    • Seed the cells into 96-well plates at a density of 20,000-50,000 cells per well and allow them to adhere overnight.

  • cAMP Assay:

    • Wash the cells once with pre-warmed Stimulation Buffer.

    • Pre-incubate the cells with Stimulation Buffer containing IBMX (e.g., 0.5 mM) for 15-30 minutes at 37°C to inhibit phosphodiesterase activity.

    • Prepare serial dilutions of this compound in Stimulation Buffer (e.g., from 1 nM to 100 µM).

    • Add the fenoldopam dilutions to the wells and incubate for 15-30 minutes at 37°C. Include a vehicle control (buffer only).

  • Cell Lysis and cAMP Measurement:

    • Aspirate the stimulation buffer and add Lysis Buffer to each well.

    • Incubate for 10-20 minutes at room temperature with gentle shaking to ensure complete cell lysis.

    • Measure the cAMP concentration in the cell lysates according to the manufacturer's instructions for the chosen cAMP assay kit.

  • Data Analysis:

    • Generate a standard curve using the cAMP standards provided in the kit.

    • Calculate the cAMP concentration in each sample from the standard curve.

    • Plot the cAMP concentration against the logarithm of the fenoldopam concentration.

    • Use a non-linear regression analysis program to fit a sigmoidal dose-response curve and determine the EC_50_ and maximal response (E_max_).

cAMP_Assay_Workflow Seed_Cells Seed D1-expressing cells in 96-well plate Pre_incubation Pre-incubate with IBMX Seed_Cells->Pre_incubation Stimulation Stimulate with varying concentrations of Fenoldopam Pre_incubation->Stimulation Lysis Lyse cells Stimulation->Lysis cAMP_Measurement Measure cAMP levels (e.g., HTRF, ELISA) Lysis->cAMP_Measurement Data_Analysis Analyze dose-response curve (EC50, Emax) cAMP_Measurement->Data_Analysis Vasorelaxation_Workflow Dissect Dissect and prepare arterial rings Mount Mount rings in organ bath and equilibrate Dissect->Mount Pre_contract Pre-contract with vasoconstrictor Mount->Pre_contract Dose_response Add cumulative concentrations of Fenoldopam Pre_contract->Dose_response Record Record relaxation response Dose_response->Record Analyze Analyze dose-response curve (EC50, Emax) Record->Analyze

References

Troubleshooting & Optimization

Fenoldopam hydrochloride solubility in DMSO and aqueous buffers

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with technical information and answers to frequently asked questions regarding the solubility and handling of fenoldopam hydrochloride in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing a stock solution of fenoldopam?

A1: For fenoldopam and its salt forms (hydrochloride and mesylate), Dimethyl Sulfoxide (DMSO) is the recommended solvent for preparing high-concentration stock solutions.[1][2][3] It is crucial to use fresh, anhydrous DMSO, as moisture can significantly reduce the solubility of the compound.[1][2]

Q2: How soluble is this compound and its mesylate salt in various solvents?

A2: The solubility of fenoldopam can vary depending on its salt form and the solvent used. The following table summarizes the reported solubility data.

Compound FormSolventReported Solubility
FenoldopamDMSO77 mg/mL (251.83 mM)[1]
Fenoldopam MesylateDMSO~1 mg/mL[4] to 80 mg/mL (199.07 mM)[2]
This compoundWaterSoluble to 10 mM (approx. 3.42 mg/mL)[5][6]
FenoldopamWater10 mg/mL[1]
Fenoldopam MesylateAqueous BuffersSparingly soluble[4]
Fenoldopam Mesylate1:1 DMF:PBS (pH 7.2)~0.5 mg/mL[4]
Fenoldopam MesylateEthanolInsoluble[2]

Note: Discrepancies in reported DMSO solubility for the mesylate salt may be due to differences in experimental conditions, compound purity, or the use of fresh versus moisture-absorbed DMSO.

Q3: How do I prepare a working solution of fenoldopam in an aqueous buffer for my experiment?

A3: Due to the limited solubility of fenoldopam salts in aqueous buffers, a two-step dilution process is recommended. First, prepare a high-concentration stock solution in DMSO. Then, dilute this stock solution into your aqueous buffer of choice (e.g., PBS, 0.9% Sodium Chloride, or 5% Dextrose) to the final desired concentration.[4][7][8] For maximum solubility, it is recommended to first dissolve the compound in an organic solvent like DMF or DMSO before diluting with the aqueous buffer.[4]

Q4: What is the stability of fenoldopam in solution?

A4:

  • DMSO Stock Solutions: When stored properly in aliquots to avoid repeated freeze-thaw cycles, DMSO stock solutions can be stable for up to one year at -80°C or one month at -20°C.[2]

  • Aqueous Solutions: Aqueous solutions are significantly less stable. It is not recommended to store aqueous solutions for more than one day.[4] For clinical use, diluted solutions are considered stable for at least 24 hours at room temperature or refrigerated conditions.[7][9] It is best practice to prepare fresh aqueous solutions for each experiment.

Troubleshooting Guide

Problem: My this compound is not fully dissolving in DMSO.

  • Solution 1: Check Your DMSO. Ensure you are using fresh, high-purity, anhydrous DMSO. Moisture absorbed by old DMSO is a common cause of reduced solubility.[1][2]

  • Solution 2: Gentle Warming & Sonication. You can try gently warming the solution (e.g., to 60°C for a few minutes) or using a sonication bath to aid dissolution.[2] Always check the compound's stability at elevated temperatures.

  • Solution 3: Re-evaluate Concentration. You may be attempting to create a solution that is above the compound's solubility limit. Refer to the solubility table and consider preparing a more dilute stock solution.

Problem: A precipitate formed when I diluted my DMSO stock into my aqueous buffer.

  • Solution 1: Decrease Final Concentration. The most common cause is that the final concentration in the aqueous buffer is too high, exceeding the compound's solubility limit in that medium. Try preparing a more dilute working solution.

  • Solution 2: Modify Dilution Protocol. Add the DMSO stock solution to the aqueous buffer slowly while vortexing or stirring to ensure rapid mixing. This can prevent localized high concentrations that lead to precipitation.

  • Solution 3: Use an Intermediate Solvent. For some compounds, a step-down dilution using a solvent like ethanol (if the compound is soluble) can help before the final dilution into the aqueous buffer. However, fenoldopam mesylate is reported to be insoluble in ethanol.[2] An alternative is to use a formulation with co-solvents like PEG300 and Tween80 for in vivo studies.[1]

Experimental Protocols & Workflows

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
  • Weigh Compound: Accurately weigh the required amount of this compound (M.Wt: 342.22 g/mol )[5]. For 1 mL of a 10 mM solution, you would need 3.42 mg.

  • Add Solvent: Add the appropriate volume of fresh, anhydrous DMSO to the vial containing the compound.

  • Dissolve: Vortex or sonicate the solution until the compound is completely dissolved. Gentle warming may be applied if necessary.

  • Store: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store at -20°C for short-term (up to one month) or -80°C for long-term (up to one year) storage.[2]

G cluster_workflow Workflow: Fenoldopam Solution Preparation weigh 1. Weigh Fenoldopam HCl Powder add_dmso 2. Add Anhydrous DMSO weigh->add_dmso dissolve 3. Vortex / Sonicate to Dissolve add_dmso->dissolve stock 4. DMSO Stock Solution (e.g., 10 mM) dissolve->stock aliquot 5. Aliquot & Store (-20°C / -80°C) stock->aliquot For Storage dilute 6. Dilute Stock into Aqueous Buffer stock->dilute For Immediate Use working 7. Final Aqueous Working Solution dilute->working use 8. Use Immediately working->use

Caption: Workflow for preparing Fenoldopam HCl solutions.

Signaling Pathway

Fenoldopam is a selective agonist for the Dopamine D1-like receptor (D1R).[4][10][11] Activation of this G-protein coupled receptor stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) and subsequent downstream signaling, which ultimately produces arteriolar vasodilation.[1][2]

G cluster_pathway Fenoldopam Signaling Pathway fen Fenoldopam d1r Dopamine D1 Receptor (D1R) fen->d1r Binds & Activates ac Adenylyl Cyclase d1r->ac Activates camp ATP → cAMP ac->camp Catalyzes pka Protein Kinase A (PKA) camp->pka Activates response Cellular Response (e.g., Vasodilation) pka->response Phosphorylates Targets

Caption: Simplified D1 receptor signaling pathway for Fenoldopam.

References

Technical Support Center: Fenoldopam In Vitro Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides researchers, scientists, and drug development professionals with essential information regarding the potential off-target effects of Fenoldopam in vitro. It includes frequently asked questions, troubleshooting advice, experimental protocols, and data summaries to facilitate accurate and reproducible experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of Fenoldopam?

Fenoldopam is a selective dopamine D1-like receptor agonist.[1][2][3][4] Its biological activity is primarily attributed to the R-isomer, which has a significantly higher affinity for D1-like receptors compared to the S-isomer.[1] Activation of D1 receptors stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP).[5] This signaling cascade results in vasodilation, particularly in renal, mesenteric, and coronary arteries.[2][3]

Q2: Does Fenoldopam interact with other dopamine receptor subtypes?

Fenoldopam has a high selectivity for D1-like receptors with no significant affinity for or agonist effect on D2-like dopamine receptors.[1][2][3] This selectivity is a key feature distinguishing it from dopamine, which acts on D1, D2, as well as α and β adrenergic receptors.[3]

Q3: What are the known off-target interactions of Fenoldopam?

The most well-documented off-target interaction of Fenoldopam is with α-adrenoceptors. It binds with moderate affinity to α2-adrenoceptors and has been shown to exhibit weaker α2-adrenoceptor antagonist activity.[1][4][6] However, it has no significant affinity for α1 and β-adrenoceptors.[1] Studies in anesthetized dogs indicate that the dose required to antagonize alpha adrenoceptors is 25 to 50 times higher than the dose needed for its primary D1-agonist effect on renal vascular resistance.[7]

Q4: Does Fenoldopam show affinity for serotonin or muscarinic receptors?

No, in vitro studies have shown that Fenoldopam has no significant affinity for 5-HT1 and 5-HT2 serotonin receptors or muscarinic receptors.[1]

Q5: I am observing an unexpected anti-proliferative effect in my cancer cell line experiments. Could this be an off-target effect?

Yes, this is possible. A recent study identified Fenoldopam as a novel inhibitor of Lysine-Specific Demethylase 1 (LSD1) with an IC50 of 0.8974 μM.[8] This off-target activity was shown to induce apoptosis and abrogate the proliferation of renal cell carcinoma cells in vitro.[8] This highlights the potential for previously uncharacterized off-target effects in different experimental contexts.

Q6: Can Fenoldopam affect coagulation in whole blood samples in vitro?

One in vitro study investigated the effects of Fenoldopam on the coagulation system in native whole blood. The results were compared to those of dopamine and nitroprusside, though the specific outcomes are not detailed in the available abstract.[9] Researchers should be aware of this potential interaction when designing experiments using whole blood.

Data Presentation: Receptor Binding Profile

The following table summarizes the receptor binding and activity profile of Fenoldopam based on available in vitro data.

TargetInteraction TypeAffinity/PotencyNotes
Primary Target
Dopamine D1 ReceptorSelective AgonistHigh affinity; R-isomer has ~250-fold higher affinity than S-isomer.[1]Primary mechanism for vasodilation.[2][3]
Off-Targets
α2-AdrenoceptorsAntagonist / Moderate Affinity BindingLower affinity than for D1 receptors.[1][6]Doses required for α-adrenoceptor blockade are significantly higher than for D1 agonism.[7]
Dopamine D2 ReceptorNo significant agonist effectNo significant affinity.[1][2][3]
α1-AdrenoceptorsNo significant agonist effectNo significant affinity.[1]
β-AdrenoceptorsNo significant agonist effectNo significant affinity.[1]
5-HT1 & 5-HT2 ReceptorsNoneNo significant affinity.[1]
Muscarinic ReceptorsNoneNo significant affinity.[1]
Lysine-Specific Demethylase 1 (LSD1)InhibitorIC50 = 0.8974 μM.[8]Identified in a drug repurposing screen; may explain anti-proliferative effects.[8]

Experimental Protocols

Protocol: Competitive Radioligand Binding Assay for Off-Target Affinity

This protocol provides a general framework for determining the binding affinity (Ki) of Fenoldopam for a potential off-target receptor (e.g., α2-adrenoceptor) in vitro.

Objective: To determine the inhibition constant (Ki) of Fenoldopam for a specific receptor by measuring its ability to compete with a known radioligand.

Materials:

  • Cell membranes or purified receptor preparation expressing the target receptor.

  • Radioligand specific for the target receptor (e.g., [3H]-clonidine for α2-adrenoceptors).

  • Unlabeled Fenoldopam stock solution.

  • Assay buffer (specific to the receptor system).

  • Unlabeled competitor with known high affinity for the target receptor (for determining non-specific binding).

  • 96-well filter plates.[10]

  • Scintillation fluid.

  • Microplate scintillation counter.

Procedure:

  • Preparation: Prepare serial dilutions of unlabeled Fenoldopam in assay buffer. The concentration range should span several orders of magnitude around the expected Ki.

  • Assay Setup: In a 96-well plate, set up the following conditions in triplicate or quadruplicate:[11]

    • Total Binding: Add cell membranes, a fixed concentration of radioligand (typically at or below its Kd value), and assay buffer.[12]

    • Non-Specific Binding (NSB): Add cell membranes, the fixed concentration of radioligand, and a saturating concentration of the unlabeled high-affinity competitor.[12]

    • Competition Binding: Add cell membranes, the fixed concentration of radioligand, and each concentration of the Fenoldopam serial dilutions.

  • Incubation: Incubate the plate for a predetermined time at a specific temperature (e.g., 90 minutes at 37°C) to allow the binding to reach equilibrium.[11]

  • Harvesting: Rapidly terminate the binding reaction by vacuum filtration through the filter plate. This separates the bound radioligand (retained on the filter) from the free radioligand.

  • Washing: Quickly wash the filters with ice-cold assay buffer to remove any non-specifically trapped radioligand.

  • Scintillation Counting: Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity in a microplate scintillation counter.[10]

  • Data Analysis:

    • Calculate Specific Binding = Total Binding - Non-Specific Binding.

    • Plot the percentage of specific binding against the logarithm of the Fenoldopam concentration.

    • Fit the data to a sigmoidal dose-response curve using non-linear regression to determine the IC50 value (the concentration of Fenoldopam that inhibits 50% of specific radioligand binding).

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Troubleshooting Guides

Q: My dose-response curve is flat or shows no inhibition, even at high concentrations of Fenoldopam. What could be the issue?

A:

  • Incorrect Concentration Range: You may be testing a concentration range that is too low. Fenoldopam's affinity for the off-target may be much lower than anticipated. Try extending the concentration range.

  • No Actual Binding: Fenoldopam may genuinely not bind to the tested receptor under your experimental conditions, which is a valid negative result.

  • Reagent Failure: Verify the activity of your receptor preparation and the radioligand by running a positive control with a known inhibitor.

  • Experimental Error: Double-check all dilutions and pipetting steps. A simple mistake in preparing the Fenoldopam stock can lead to this result.

Q: I'm observing a biological effect in my cell-based assay at a low Fenoldopam concentration where it should be selective for the D1 receptor. Why?

A:

  • Off-Target Pharmacology: Your cell line may express an unknown off-target that is sensitive to Fenoldopam at lower concentrations. The recently discovered inhibition of LSD1 is an example of such an effect.[8]

  • Receptor Expression Levels: The relative expression levels of D1 receptors versus potential off-target receptors in your specific cell line can influence the observed effect. High expression of a sensitive off-target could mediate a response even at low drug concentrations.

  • Downstream Pathway Crosstalk: The signaling pathway you are measuring might be indirectly influenced by D1 receptor activation through cellular crosstalk mechanisms, not a direct off-target binding event.

  • Compound Purity: Ensure the purity of your Fenoldopam sample. Impurities could be responsible for the unexpected activity.

Q: My results are inconsistent between experiments. How can I improve reproducibility?

A:

  • Standardize Cell Culture Conditions: Ensure that cell passage number, confluency, and media composition are consistent for every experiment.

  • Reagent Quality: Use fresh dilutions of Fenoldopam for each experiment. Aliquot and store stock solutions properly to avoid degradation.

  • Assay Timing: Be precise with incubation times and the duration of each step in the protocol.

  • Controls are Key: Always include appropriate positive and negative controls in every plate.[13] A lack of signal in your positive control or a high signal in your negative control can indicate a systemic problem with the assay.[13][14]

  • Automate and Randomize: Where possible, automate liquid handling steps and randomize the layout of samples on the plate to minimize systematic error.[15]

Visualizations

Signaling Pathways and Workflows

Fenoldopam_D1_Signaling Fenoldopam Fenoldopam D1R Dopamine D1 Receptor Fenoldopam->D1R Binds & Activates Gs Gs Protein D1R->Gs Activates AC Adenylyl Cyclase Gs->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Vasodilation Vasodilation PKA->Vasodilation Leads to

Caption: Primary signaling pathway of Fenoldopam via the D1 receptor.

Fenoldopam_Off_Target_Workflow Start Hypothesis: Unexpected in vitro effect observed Step1 Literature Review: Identify known off-targets (e.g., α2-adrenoceptors, LSD1) Start->Step1 Step2 Select Assay: Competitive Radioligand Binding Assay Step1->Step2 Step3 Perform Assay: - Prepare cell membranes/receptor - Use specific radioligand - Titrate Fenoldopam Step2->Step3 Step4 Data Analysis: - Determine IC50 - Calculate Ki using Cheng-Prusoff Step3->Step4 Result Result: Quantify Fenoldopam affinity for the off-target receptor Step4->Result

Caption: Experimental workflow for assessing off-target binding.

Troubleshooting_Logic Problem Problem: Inconsistent or unexpected results Check1 Are controls working? (Positive & Negative) Problem->Check1 Action1 Troubleshoot Assay System: - Check reagents (buffers, cells) - Verify instrument function - Review protocol execution Check1->Action1  No Check2 Is the effect dose-dependent and reproducible? Check1->Check2 Yes   Path1_Yes Yes Path1_No No Action1->Problem Re-run Action2 Refine Protocol: - Standardize cell handling - Check pipetting accuracy - Use fresh compound dilutions Check2->Action2  No Conclusion Conclusion: Result is likely a true (potentially off-target) effect. Proceed with confirmatory assays. Check2->Conclusion Yes   Path2_Yes Yes Path2_No No Action2->Problem Re-run

Caption: Logical workflow for troubleshooting in vitro experiments.

References

Avoiding experimental artifacts with Fenoldopam hydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for Fenoldopam Hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on avoiding experimental artifacts and to offer troubleshooting support for common issues encountered during in vitro and in vivo studies.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

Fenoldopam is a selective dopamine D1 receptor partial agonist.[1] Activation of D1 receptors stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) and subsequent vasodilation.[2] This is the primary mechanism behind its use as a rapid-acting vasodilator.[1]

Q2: Does fenoldopam have any known off-target effects?

Yes, fenoldopam exhibits moderate affinity for α2-adrenoceptors, where it acts as an antagonist.[1][3][4] Additionally, recent research has identified fenoldopam as a potent inhibitor of Lysine-Specific Demethylase 1 (LSD1), an enzyme involved in histone demethylation and gene regulation.[5][6]

Q3: How should I prepare and store this compound stock solutions?

For in vitro experiments, this compound can be dissolved in DMSO to prepare a stock solution.[7] For short-term storage (days to weeks), the stock solution can be kept at 0-4°C. For long-term storage (months to years), it is recommended to store aliquots at -20°C to avoid repeated freeze-thaw cycles. Diluted solutions of fenoldopam mesylate in 0.9% sodium chloride or 5% dextrose are stable for at least 24 hours under normal ambient light and temperature.[8]

Q4: Is this compound sensitive to light?

While diluted solutions are stable under normal ambient light for at least 24 hours, it is good practice to protect stock solutions from prolonged exposure to light, as is common for many photosensitive compounds.[8][9]

Troubleshooting Guides

In Vitro Experiments
Issue Potential Cause Troubleshooting Steps
Unexpected Cell Death or Cytotoxicity High concentrations of fenoldopam may induce oxidative stress and increase reactive oxygen species (ROS), leading to apoptosis.[5]- Perform a dose-response curve to determine the optimal non-toxic concentration for your cell line.- Include an antioxidant, such as N-acetylcysteine, in your culture medium as a control to assess the role of ROS.- Use a lower concentration of fenoldopam and a longer incubation time.
Inconsistent or Unexpected Results in Gene Expression Studies Fenoldopam is an LSD1 inhibitor, which can alter histone methylation and gene expression patterns unrelated to D1 receptor activation.[5][6]- If your research is focused on D1 receptor signaling, consider using a more specific D1 agonist with no known LSD1 inhibitory activity.- Perform control experiments with a known LSD1 inhibitor to delineate fenoldopam's effects on histone demethylation.- Analyze changes in histone methylation marks (e.g., H3K4me2, H3K9me2) in your experimental system.
Difficulty Differentiating D1 Agonism from α2-Adrenoceptor Antagonism In cell lines expressing both D1 and α2-adrenoceptors, the observed effects could be a composite of both activities.- Use a selective D1 receptor antagonist (e.g., SCH23390) to block D1-mediated effects and isolate any potential α2-adrenoceptor-related responses.- Conversely, use a selective α2-adrenoceptor agonist (e.g., clonidine) to see if fenoldopam can antagonize its effects in your system.
Poor Solubility or Precipitation in Culture Medium This compound has limited solubility in aqueous solutions. The use of DMSO for stock solutions is common, but high final DMSO concentrations can be toxic to cells.- Ensure the final DMSO concentration in your culture medium is below 0.5% (v/v), or a level that has been validated as non-toxic for your specific cell line.- Prepare fresh dilutions from your stock solution for each experiment.- Visually inspect the culture medium for any signs of precipitation after adding fenoldopam.
In Vivo Experiments
Issue Potential Cause Troubleshooting Steps
Unexpected Worsening of Renal Injury in a Disease Model In a canine model of rhabdomyolysis, fenoldopam was found to increase the severity of renal injury, possibly through the generation of reactive oxygen species.[1]- Carefully consider the specific animal model being used. The beneficial renal effects of fenoldopam observed in some models may not translate to all pathologies.- Measure markers of oxidative stress (e.g., malondialdehyde) in plasma and tissue samples to assess the impact of fenoldopam on redox balance in your model.- Consider co-administration of an antioxidant to mitigate potential oxidative damage.
Variable Blood Pressure Lowering Effects The hypotensive effect of fenoldopam can be influenced by the anesthetic used, the animal's hydration status, and the baseline sympathetic tone.- Standardize the anesthetic protocol and ensure consistent fluid administration across all experimental animals.- Allow for an adequate acclimatization period after surgery and before drug administration to establish a stable baseline blood pressure.- Use telemetry for continuous blood pressure monitoring to capture the full dynamic response to fenoldopam.
Tachyphylaxis (Decreased Response) with Repeated Dosing Prolonged or repeated administration of fenoldopam may lead to tachyphylaxis, particularly in the heart rate, plasma renin activity, and plasma aldosterone responses.[10]- For longer-term studies, consider intermittent dosing schedules rather than continuous infusion.- Monitor heart rate and relevant biomarkers to assess the development of tachyphylaxis.- If studying the acute effects, ensure a sufficient washout period between doses.

Data Presentation

Table 1: Quantitative Data for this compound

ParameterValueContextReference(s)
D1 Receptor Agonism (EC50) 55.5 nMcAMP accumulation in LLC-PK1 cells[7]
α2-Adrenoceptor Antagonism (-log KB) 7.60 - 7.78Antagonism of B-HT 920 in isolated guinea-pig ileum and dog saphenous vein[4]
LSD1 Inhibition (IC50) 0.8974 µMIn vitro enzymatic assay[5][6]
In Vivo Dose (Rats) 0.88 mg/kg (ED50)Intravenous administration for 50% reduction in mean arterial blood pressure[7]
In Vivo Dose (Dogs) 0.1 - 1.0 µg/kg/minIntravenous infusion in a model of rhabdomyolysis[1]

Experimental Protocols

In Vitro Cell Viability Assay (MTT Assay)

This protocol is a general guideline and should be optimized for your specific cell line and experimental conditions.

  • Cell Seeding: Seed cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the time of treatment. Allow cells to adhere overnight.

  • Compound Preparation: Prepare a stock solution of this compound in DMSO. Serially dilute the stock solution in cell culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration is consistent across all wells and does not exceed a non-toxic level.

  • Treatment: Remove the old medium from the wells and add the medium containing the different concentrations of fenoldopam. Include a vehicle control (medium with the same final concentration of DMSO) and a positive control for cell death.

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL.

  • Incubation with MTT: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle control after subtracting the background absorbance from all readings.

In Vivo Blood Pressure Measurement in Rodents (Tail-Cuff Method)

This is a non-invasive method for measuring blood pressure in rats or mice.

  • Animal Acclimatization: Acclimatize the animals to the restraining device and the tail-cuff procedure for several days before the actual experiment to minimize stress-induced blood pressure variations.

  • Animal Preparation: Place the conscious animal in a restraining device. The tail should be gently passed through the tail cuff.

  • Blood Pressure Measurement:

    • The tail cuff is automatically inflated to a pressure above the systolic blood pressure, occluding blood flow to the tail.

    • The cuff is then slowly deflated.

    • A sensor detects the return of blood flow, which corresponds to the systolic blood pressure. Diastolic pressure can also be measured depending on the system.

  • Fenoldopam Administration: Administer fenoldopam via the desired route (e.g., intravenous, intraperitoneal, or oral).

  • Post-Dose Measurement: Measure blood pressure at predetermined time points after fenoldopam administration to assess its effect and duration of action.

  • Data Recording: Record systolic and diastolic blood pressure, as well as heart rate.

  • Data Analysis: Compare the blood pressure readings before and after fenoldopam administration to determine the hypotensive effect.

Mandatory Visualizations

D1_Signaling_Pathway cluster_membrane Cell Membrane D1R D1 Receptor G_protein Gs Protein D1R->G_protein Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts G_protein->AC Activates Fenoldopam Fenoldopam Fenoldopam->D1R Binds to ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Cellular_Response Cellular Response (e.g., Vasodilation) PKA->Cellular_Response Phosphorylates Downstream Targets

Caption: Fenoldopam activates the D1 receptor signaling pathway.

Alpha2_Adrenoceptor_Signaling cluster_membrane Cell Membrane Alpha2_AR α2-Adrenoceptor G_protein Gi Protein Alpha2_AR->G_protein Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts G_protein->AC Inhibits Fenoldopam Fenoldopam Fenoldopam->Alpha2_AR Antagonizes Norepinephrine Norepinephrine Norepinephrine->Alpha2_AR Binds to ATP ATP ATP->AC Decreased_Signaling Decreased Downstream Signaling cAMP->Decreased_Signaling Leads to

Caption: Fenoldopam antagonizes the α2-adrenoceptor signaling pathway.

LSD1_Inhibition cluster_nucleus Nucleus LSD1 LSD1 (Lysine-Specific Demethylase 1) Demethylated_Histone Demethylated Histone H3 LSD1->Demethylated_Histone Demethylates Histone Histone H3 Methylated_Histone Methylated Histone H3 (H3K4me1/2, H3K9me1/2) Methylated_Histone->LSD1 Substrate for Gene_Expression Altered Gene Expression Demethylated_Histone->Gene_Expression Affects Fenoldopam Fenoldopam Fenoldopam->LSD1 Inhibits

Caption: Fenoldopam inhibits LSD1, altering histone methylation.

References

Fenoldopam Hydrochloride Solution Preparation for In Vivo Dosing: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the preparation of fenoldopam hydrochloride solutions for in vivo dosing. Below you will find troubleshooting advice, frequently asked questions, detailed experimental protocols, and key data to ensure the successful preparation and administration of your dosing solutions.

Frequently Asked Questions (FAQs)

Q1: What is the difference between this compound and fenoldopam mesylate?

Fenoldopam is a selective dopamine D1 receptor agonist. For pharmaceutical use, it is often formulated as a salt to improve its solubility and stability. The two common salt forms are hydrochloride and mesylate. While both forms deliver the same active fenoldopam molecule, they may have different physicochemical properties, such as solubility and stability, which can influence the preparation of dosing solutions. The mesylate salt is more commonly used in commercially available intravenous formulations.

Q2: What is the solubility of fenoldopam and its salts?

Fenoldopam mesylate is described as sparingly soluble in water, ethanol, and methanol, but soluble in propylene glycol.[1] this compound is reported to be soluble in water up to 10 mM. The solubility of fenoldopam and its salts in various solvents is summarized in the table below.

Q3: Which vehicle should I use for in vivo dosing of fenoldopam?

For intravenous administration in preclinical studies, sterile isotonic solutions are recommended. The most commonly used and validated vehicles for fenoldopam mesylate are 0.9% Sodium Chloride Injection (normal saline) and 5% Dextrose in Water (D5W).[1][2][3] These are also suitable starting points for this compound given its water solubility. For oral administration, a homogeneous suspension can be prepared using vehicles like carboxymethylcellulose sodium (CMC-Na).

Q4: How stable are fenoldopam solutions?

Diluted solutions of fenoldopam mesylate in 0.9% Sodium Chloride Injection or 5% Dextrose in Water are physically and chemically stable for at least 24 hours when refrigerated and for up to 4 hours at room temperature.[1][3] A detailed study showed stability for up to 72 hours at 4°C in the dark and at 23°C in ambient fluorescent light for concentrations ranging from 4 to 300 micrograms/mL.[2] It is recommended to prepare aqueous solutions fresh and not store them for more than one day.

Q5: Can I use organic solvents to prepare my initial stock solution?

Yes, if you encounter solubility issues with aqueous vehicles alone, you can prepare a concentrated stock solution in an organic solvent and then dilute it with your aqueous vehicle. Fenoldopam mesylate is soluble in Dimethyl sulfoxide (DMSO) and Dimethylformamide (DMF).[4] For maximum solubility in aqueous buffers, it is recommended to first dissolve fenoldopam mesylate in DMF and then dilute with the aqueous buffer of choice. When using organic solvents, it is crucial to ensure the final concentration of the organic solvent in the dosing solution is low enough to be safe for the animal model.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Precipitation or cloudiness observed in the solution. - The concentration of fenoldopam may exceed its solubility in the chosen vehicle.- The pH of the solution may not be optimal for solubility.- The temperature of the solution may have dropped, reducing solubility.- Ensure the final concentration is within the known solubility limits (see Table 1).- Consider preparing a stock solution in a suitable organic solvent (e.g., DMSO, DMF) and then diluting it into the aqueous vehicle.- The commercial formulation of fenoldopam mesylate includes citric acid and sodium citrate to maintain an appropriate pH.[1] Consider adjusting the pH of your vehicle if precipitation persists.- Gently warm the solution and sonicate to aid dissolution. Always inspect the solution for any particulate matter before administration.[3]
Variability in experimental results. - Degradation of the fenoldopam solution.- Inaccurate concentration of the dosing solution.- Prepare fresh dosing solutions for each experiment and avoid long-term storage of diluted solutions.- Protect the solution from light, as fenoldopam can be light-sensitive.- Validate the concentration of your final dosing solution using a suitable analytical method like HPLC.
Adverse reactions in animal models not related to the pharmacological effect of fenoldopam. - Toxicity from the vehicle, especially if using high concentrations of organic solvents.- Particulate matter in the dosing solution.- Minimize the concentration of any organic co-solvents in the final dosing solution.- Filter the final dosing solution through a 0.22 µm sterile filter before administration to remove any potential particulates.

Quantitative Data Summary

Table 1: Solubility of Fenoldopam and its Salts

CompoundSolventSolubility
Fenoldopam (base)Water4000 mg/L
Fenoldopam mesylateWaterSparingly soluble
Fenoldopam mesylateEthanolSparingly soluble[1]
Fenoldopam mesylateMethanolSparingly soluble[1]
Fenoldopam mesylatePropylene GlycolSoluble[1]
Fenoldopam mesylateDMSO~1 mg/mL, 80 mg/mL[4]
Fenoldopam mesylateDMF~2 mg/mL
This compoundWaterSoluble to 10 mM

Table 2: Stability of Fenoldopam Mesylate in Intravenous Fluids

VehicleConcentration RangeStorage ConditionsStability
0.9% Sodium Chloride4 - 300 µg/mL4°C (dark)At least 72 hours[2]
0.9% Sodium Chloride4 - 300 µg/mL23°C (ambient light)At least 72 hours[2]
5% Dextrose in Water4 - 300 µg/mL4°C (dark)At least 72 hours[2]
5% Dextrose in Water4 - 300 µg/mL23°C (ambient light)At least 72 hours[2]
0.9% Sodium Chloride or 5% Dextrose in WaterNot specifiedRefrigerated24 hours[3]
0.9% Sodium Chloride or 5% Dextrose in WaterNot specifiedRoom Temperature4 hours[3]

Experimental Protocols

Protocol 1: Preparation of this compound Solution for Intravenous Dosing

This protocol describes the preparation of a 1 mg/mL stock solution and a final dosing solution of 0.1 mg/mL in 0.9% sterile saline.

Materials:

  • This compound powder

  • Sterile 0.9% Sodium Chloride Injection

  • Sterile vials

  • Calibrated balance

  • Spatula

  • Vortex mixer

  • Sonicator

  • Sterile 0.22 µm syringe filters

Procedure:

  • Prepare the Stock Solution (1 mg/mL): a. Weigh 10 mg of this compound powder accurately using a calibrated balance. b. Transfer the powder to a sterile vial. c. Add 10 mL of sterile 0.9% Sodium Chloride Injection to the vial. d. Vortex the solution until the powder is completely dissolved. If needed, briefly sonicate the vial in a water bath to aid dissolution. e. Visually inspect the solution to ensure it is clear and free of particulate matter.

  • Prepare the Final Dosing Solution (0.1 mg/mL): a. Aseptically withdraw 1 mL of the 1 mg/mL stock solution. b. Transfer the stock solution to a sterile vial containing 9 mL of sterile 0.9% Sodium Chloride Injection. c. Gently mix the solution. d. Before administration, filter the final dosing solution through a sterile 0.22 µm syringe filter.

  • Storage: a. Use the final dosing solution immediately. b. If immediate use is not possible, store the solution at 2-8°C for no longer than 24 hours, protected from light. Allow the solution to return to room temperature before administration and inspect for any precipitation.

Visualizations

Fenoldopam_Solution_Preparation_Workflow cluster_prep Preparation Steps cluster_qc Quality Control weigh Weigh Fenoldopam HCl dissolve Dissolve in Vehicle weigh->dissolve mix Vortex / Sonicate dissolve->mix inspect1 Visual Inspection mix->inspect1 mix->inspect1 inspect1->mix If Particulates Present filter Sterile Filtration (0.22 µm) inspect1->filter If Clear inspect2 Final Visual Inspection filter->inspect2 administer Administer to Animal Model inspect2->administer

Workflow for preparing this compound dosing solution.

Decision tree for selecting a suitable solvent system.

References

Technical Support Center: Fenoldopam and Cell Culture Media

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with answers to frequently asked questions and troubleshooting advice regarding the use of fenoldopam in cell culture, with a specific focus on its potential impact on media pH.

Frequently Asked Questions (FAQs)

Q1: What is fenoldopam and how is it used in research?

Fenoldopam is a selective dopamine D1-like receptor agonist.[1][2][3] In clinical settings, it's used as a rapid-acting vasodilator for the short-term management of severe hypertension.[2][4][5] In cell culture experiments, researchers use fenoldopam to study the downstream effects of D1 receptor activation, which include stimulating adenylate cyclase and increasing intracellular cyclic AMP (cAMP).[1][3] This pathway is crucial in various physiological processes, including cardiovascular and renal functions.

Q2: Can the addition of fenoldopam directly change the pH of my cell culture medium?

While fenoldopam itself is not expected to cause a significant direct shift in the pH of buffered cell culture media, several factors related to its formulation and preparation should be considered:

  • Formulation: Fenoldopam is supplied as fenoldopam mesylate, the salt of a weak base and a strong acid (methanesulfonic acid).[6][7] The commercial formulation also contains a citrate buffer (citric acid and sodium citrate) to stabilize its pH.[7][8]

  • Solvent: Fenoldopam mesylate is sparingly soluble in aqueous solutions.[9] Therefore, stock solutions are typically prepared in organic solvents like DMSO or DMF.[9] While the final concentration of these solvents in the media should be low (e.g., <0.5%), adding a large volume of an unbuffered stock solution could potentially influence the media's pH.

  • Indirect Effects: Fenoldopam alters cellular metabolism by activating the D1 receptor.[1] This can change the rate at which cells produce acidic byproducts like lactic acid, which can indirectly lower the pH of the culture medium over time.

Q3: How should I prepare fenoldopam for cell culture experiments?

To ensure solubility and stability, a stock solution should be prepared first. The recommended procedure is to dissolve fenoldopam mesylate in an organic solvent like DMSO or DMF before diluting it into your aqueous cell culture medium.[9] Aqueous solutions of fenoldopam are not recommended for storage longer than one day.[9]

Q4: What are the visual indicators of a pH shift in standard cell culture media?

Most cell culture media contain a pH indicator called phenol red.[10][11] The color of the medium provides a direct visual cue to the pH status. A significant deviation from the optimal range (typically pH 7.2-7.4) warrants immediate investigation.[10][11]

Data Presentation

Table 1: Solubility of Fenoldopam Mesylate

Solvent Solubility Reference
Dimethylformamide (DMF) ~2 mg/mL [9]
Dimethyl sulfoxide (DMSO) ~1 mg/mL [9]
Ethanol ~0.25 mg/mL [9]
Aqueous Buffers (e.g., PBS) Sparingly Soluble [9]

| 1:1 DMF:PBS (pH 7.2) | ~0.5 mg/mL |[9] |

Table 2: Visual Guide to Media pH Using Phenol Red Indicator

Media Color Approximate pH Potential Cause(s)
Yellow < 6.8 Acidic. High cellular metabolism (lactic acid), bacterial contamination.[12][13]
Orange / Red 7.0 - 7.4 Optimal physiological range.

| Pink / Purple | > 8.2 | Alkaline. Insufficient CO₂ in the incubator, glutamine degradation, yeast or fungal contamination.[12][14] |

Troubleshooting Guide

Issue: My cell culture medium turned yellow shortly after adding fenoldopam.

A rapid shift to a yellow, acidic medium is often not a direct chemical effect of the drug.

  • Check for Bacterial Contamination: A sudden drop in pH is a classic sign of bacterial contamination, which produces acidic waste products.[12][15] Immediately inspect your culture under a high-magnification microscope for motile bacteria.

  • Evaluate Cell Density: Over-confluent or highly metabolic cell cultures can rapidly produce lactic acid, causing the medium to become acidic.[12] Ensure you are passaging your cells at the appropriate density.

  • Review Solvent Concentration: While unlikely to be the primary cause, ensure the final concentration of your solvent (e.g., DMSO) is within a non-toxic range (typically <0.5%), as high concentrations can stress cells and alter their metabolism.

Issue: My cell culture medium turned purple/pink after adding fenoldopam.

An alkaline shift is typically related to environmental factors or other types of contamination.

  • Verify Incubator CO₂ Levels: The sodium bicarbonate buffering system in most media requires a specific CO₂ concentration (usually 5-10%) to maintain a stable pH.[14][16] An empty CO₂ tank or a faulty sensor is a common cause of alkaline pH shifts.[14]

  • Check for Fungal/Yeast Contamination: Some fungal or yeast contaminants can cause the media to become alkaline.[12] Carefully inspect the culture for any visible filaments or budding yeast cells.

  • Limit Exposure to Room Air: Minimize the time your cultures are outside the incubator. Prolonged exposure to the low atmospheric CO₂ levels will cause the pH of bicarbonate-buffered media to rise.[14]

Experimental Protocols

Protocol 1: Preparation of Fenoldopam Stock and Working Solutions

Objective: To prepare a sterile, high-concentration stock solution of fenoldopam mesylate and dilute it to a final working concentration in cell culture medium.

Materials:

  • Fenoldopam mesylate powder

  • Sterile, anhydrous DMSO

  • Sterile, pre-warmed complete cell culture medium

  • Sterile microcentrifuge tubes or vials

  • Calibrated pipettes and sterile tips

Method:

  • In a sterile environment (e.g., a laminar flow hood), weigh out the desired amount of fenoldopam mesylate powder.

  • Dissolve the powder in sterile, anhydrous DMSO to create a high-concentration stock solution (e.g., 10 mM). Ensure the powder is completely dissolved by vortexing briefly. Note: Based on a molecular weight of 401.9 g/mol , a 10 mM stock is ~4.02 mg/mL.

  • Aliquot the stock solution into smaller, single-use volumes in sterile tubes and store at -20°C. Avoid repeated freeze-thaw cycles.

  • On the day of the experiment, thaw a single aliquot of the stock solution.

  • Perform a serial dilution of the stock solution into pre-warmed complete cell culture medium to achieve the desired final concentration. Ensure the final DMSO concentration is below 0.5% to avoid solvent toxicity.

  • Add the fenoldopam-containing medium to your cells and proceed with the experiment.

Protocol 2: Monitoring and Correcting Media pH

Objective: To monitor the pH of cell cultures during an experiment and troubleshoot any deviations.

Materials:

  • Cell cultures in media containing phenol red

  • Inverted microscope

  • Calibrated pH meter (optional, for precise measurement)

  • Sterile 1 M HCl and 1 M NaOH (for emergency adjustments of bulk media only, not for direct addition to cells)

Method:

  • Daily Visual Inspection: At least once a day, visually inspect your cultures. Observe the color of the medium in your flasks or plates and compare it to a control vessel containing fresh medium. Note any color changes using Table 2 as a guide.

  • Microscopic Examination: Concurrently, examine the cells under a microscope. Look for signs of contamination (bacteria, yeast, fungi) or changes in cell morphology and viability that could correlate with a pH shift.[15]

  • Troubleshooting pH Shifts:

    • If Acidic (Yellow):

      • Rule out contamination microscopically.

      • If the culture is clean but over-confluent, passage the cells.

      • If the culture is not confluent, perform a medium exchange to provide fresh buffer and nutrients.

    • If Alkaline (Purple):

      • Confirm the CO₂ level on your incubator display is correct. If possible, verify with a secondary measurement device (e.g., a Fyrite analyzer).

      • Check for fungal contamination under the microscope.

      • Ensure flask caps are appropriately vented to allow gas exchange.

  • Precise Measurement (Optional): For experiments highly sensitive to pH, aseptically remove a small aliquot of medium from a control flask and measure its pH using a calibrated pH meter. Do not return the aliquot to the flask.

Visualizations

Signaling Pathways and Workflows

Fenoldopam_Signaling_Pathway fen Fenoldopam d1r Dopamine D1 Receptor fen->d1r Binds gp G-Protein (Gs) d1r->gp Activates ac Adenylyl Cyclase gp->ac Stimulates camp cAMP ac->camp Converts atp ATP atp->ac pka Protein Kinase A (PKA) camp->pka Activates effect Downstream Cellular Effects pka->effect

Caption: Fenoldopam D1 receptor signaling pathway.

Troubleshooting_Workflow cluster_check Initial Checks cluster_actions Corrective Actions start pH Shift Observed (Media Color Change) check_microscope Microscopic Exam: - Check for Contamination - Assess Cell Health start->check_microscope check_incubator Incubator Check: - Verify CO₂ Level - Check Temperature start->check_incubator decision Contamination Present? check_microscope->decision discard Discard Contaminated Cultures & Reagents decision->discard Yes medium_change No Contamination: Perform Medium Exchange or Passage Cells decision->medium_change No decon Decontaminate Workspace & Incubator discard->decon review Review Aseptic Technique decon->review end Monitor Culture medium_change->end review->end

Caption: Experimental workflow for troubleshooting pH shifts.

Logical_Relationships cluster_causes Potential Causes cluster_chem_examples cluster_bio_examples root Observed pH Shift cause_chem Chemical/Environmental root->cause_chem cause_bio Biological root->cause_bio co2 Incorrect CO₂ Level cause_chem->co2 solvent High Solvent Conc. cause_chem->solvent metabolism Cellular Metabolism cause_bio->metabolism contamination Microbial Contamination cause_bio->contamination

Caption: Logical relationships of potential pH shift causes.

References

Validation & Comparative

A Comparative Guide to Fenoldopam and Dopamine for Renal Artery Vasodilation

Author: BenchChem Technical Support Team. Date: November 2025

An Objective Analysis for Researchers and Drug Development Professionals

The modulation of renal blood flow is a critical therapeutic target in various clinical settings, including hypertensive crises and the prevention of acute kidney injury. Both fenoldopam and dopamine have been utilized for their effects on renal hemodynamics, but they operate through distinct pharmacological mechanisms, leading to different efficacy and safety profiles. This guide provides a detailed comparison of their actions on renal artery vasodilation, supported by experimental data, to inform research and clinical development.

Mechanism of Action: A Tale of Two Dopaminergic Agonists

The primary difference between fenoldopam and dopamine lies in their receptor selectivity. Fenoldopam is a selective agonist for the dopamine D1 receptor, whereas dopamine's effects are dose-dependent and span multiple receptor types.

Fenoldopam: Selective D1 Receptor Agonism

Fenoldopam is a benzazepine derivative that acts as a selective peripheral dopamine D1 receptor partial agonist.[1] Its mechanism is targeted and specific. Stimulation of D1 receptors, which are abundant in the renal vasculature, activates adenylyl cyclase.[2][3] This enzyme increases intracellular levels of cyclic AMP (cAMP), which in turn leads to the relaxation of vascular smooth muscle, causing vasodilation.[1][2] This effect is particularly pronounced in the afferent and efferent arterioles of the kidneys.[4] Crucially, fenoldopam has no significant activity at D2, alpha-adrenergic, or beta-adrenergic receptors, which minimizes broader systemic effects.[1][4][5]

Fenoldopam_Pathway cluster_Vascular_Smooth_Muscle_Cell Vascular Smooth Muscle Cell Fenoldopam Fenoldopam D1_Receptor D1 Receptor Fenoldopam->D1_Receptor Binds AC Adenylyl Cyclase D1_Receptor->AC Activates cAMP cAMP (Increased) AC->cAMP Catalyzes ATP ATP ATP->AC Relaxation Smooth Muscle Relaxation cAMP->Relaxation Leads to Vasodilation Renal Artery Vasodilation Relaxation->Vasodilation

Caption: Signaling pathway of Fenoldopam via the D1 receptor.

Dopamine: Dose-Dependent Multi-Receptor Activity

Dopamine is an endogenous catecholamine with a more complex, dose-dependent pharmacological profile.[6]

  • Low Dose (Renal Dose, <3 µg/kg/min): At low infusion rates, dopamine primarily stimulates D1 receptors, leading to renal vasodilation through the same cAMP-mediated pathway as fenoldopam.[6][7] It also stimulates D2 receptors, which can inhibit norepinephrine release.[6]

  • Moderate Dose (2-10 µg/kg/min): As the dose increases, dopamine begins to stimulate beta-1 adrenergic receptors, increasing cardiac output and heart rate.[6]

  • High Dose (>10 µg/kg/min): At higher doses, alpha-adrenergic receptor stimulation predominates, causing systemic vasoconstriction that can counteract and override the initial renal vasodilatory effects.[4][8]

This multi-receptor activity means that while low-dose dopamine can induce renal vasodilation, its clinical utility is complicated by potential off-target effects and a narrow therapeutic window.[4]

Dopamine_Pathway cluster_receptors Receptor Targets cluster_effects Physiological Effects Dopamine Dopamine D1 D1 Receptor Dopamine->D1 Low Dose Beta1 β1 Adrenergic Receptor Dopamine->Beta1 Moderate Dose Alpha1 α1 Adrenergic Receptor Dopamine->Alpha1 High Dose VasoD Renal Vasodilation D1->VasoD Cardiac Increased Cardiac Output Beta1->Cardiac VasoC Systemic Vasoconstriction Alpha1->VasoC

Caption: Dose-dependent receptor activity of Dopamine.

Quantitative Comparison of Renal Hemodynamic Effects

Experimental data from clinical trials highlight the differences in the renal effects of fenoldopam and dopamine. Fenoldopam demonstrates a consistent, dose-dependent increase in renal blood flow, while the effects of dopamine are less predictable and its benefit in preventing renal dysfunction is debated.[4][9]

ParameterFenoldopamDopamineStudy Population & Citation
Receptor Selectivity Selective D1 AgonistNon-selective; Dose-dependent (D1, D2, β, α)[1][4][6]
Change in Renal Plasma Flow (RPF) ↑ 16.3% at 0.03 µg/kg/min↑ 34.2% at 0.1 µg/kg/minNot directly compared in this study; placebo RPF was 576 mL/min.Normotensive Volunteers[10]
Change in Renal Blood Flow (RBF) ↑ 30-40% at therapeutic dosesVariable; can increase at low doses but may decrease at higher doses.Review Data[4][8]
Change in Glomerular Filtration Rate (GFR) Maintained or ↑ 15-20% Generally unchanged or slight increase at low doses.Review Data[4]
Effect on Serum Creatinine ↓ -0.53 mg/dL (max change)↓ -0.34 mg/dL (max change)Critically Ill Patients[5]
Incidence of Acute Renal Failure (ARF) 42.5% (17 of 40 patients)40.0% (16 of 40 patients)High-Risk Cardiac Surgery Patients[11]
Systemic Blood Pressure (Dose-dependent)Variable; can increase at moderate-to-high doses.[6][10]

Note: The study in high-risk cardiac surgery patients found no significant difference in the incidence of ARF between fenoldopam and dopamine, suggesting that in certain high-risk populations, the theoretical benefits of selective D1 agonism may not translate to improved clinical outcomes.[11]

Experimental Protocols

The evaluation of renal vasodilators relies on rigorous clinical and preclinical study designs. Below are representative protocols derived from studies comparing fenoldopam and dopamine.

Human Clinical Trial Protocol: Crossover Study

A common design to assess renal hemodynamics in humans is the randomized, double-blind, placebo-controlled, crossover study.[10] This design allows each subject to serve as their own control, reducing inter-individual variability.

Methodology:

  • Subject Recruitment: Healthy, normotensive volunteers or a specific patient population are enrolled.[10]

  • Baseline Measurement: Key parameters such as Renal Plasma Flow (RPF) and Glomerular Filtration Rate (GFR) are measured using clearance techniques (e.g., para-aminohippurate for RPF, inulin for GFR).[10]

  • Randomization: Subjects are randomly assigned to receive either the investigational drug (e.g., fenoldopam) or a placebo via continuous intravenous infusion.[10]

  • Drug Administration: The drug is administered in escalating doses over a set period.[10]

  • Data Collection: Hemodynamic and renal function variables are monitored continuously throughout the infusion.[10]

  • Washout Period: A period of time is allowed for the drug to be completely eliminated from the body.

  • Crossover: The groups are switched; the placebo group receives the drug, and the drug group receives the placebo.

  • Analysis: Data from the drug and placebo phases are compared for each subject.

Experimental_Workflow cluster_protocol Human Crossover Trial Workflow Start Enrollment & Baseline Measurements Randomize Randomization Start->Randomize GroupA Group A: Receive Fenoldopam Randomize->GroupA Arm 1 GroupB Group B: Receive Placebo Randomize->GroupB Arm 2 MonitorA Monitor Hemodynamics & Renal Function GroupA->MonitorA MonitorB Monitor Hemodynamics & Renal Function GroupB->MonitorB Washout Washout Period MonitorA->Washout MonitorB->Washout CrossoverA Group A: Receive Placebo Washout->CrossoverA CrossoverB Group B: Receive Fenoldopam Washout->CrossoverB MonitorC Monitor Hemodynamics & Renal Function CrossoverA->MonitorC MonitorD Monitor Hemodynamics & Renal Function CrossoverB->MonitorD Analysis Data Analysis MonitorC->Analysis MonitorD->Analysis

References

A Comparative In Vivo Analysis of Fenoldopam and Sodium Nitroprusside for Hypertensive Management

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of potent intravenous antihypertensive agents, both Fenoldopam and Sodium Nitroprusside are critical tools for the management of severe hypertension. While both effectively lower blood pressure, their distinct mechanisms of action, hemodynamic effects, and safety profiles present different advantages and disadvantages in clinical and research settings. This guide provides an objective, data-driven comparison of their in vivo performance to inform researchers, scientists, and drug development professionals.

Mechanism of Action: A Tale of Two Pathways

The vasodilatory effects of Fenoldopam and Sodium Nitroprusside stem from fundamentally different signaling cascades.

Fenoldopam is a selective agonist for the dopamine D1 receptor.[1][2] Its activation of these receptors, located on smooth muscle cells of peripheral arteries, stimulates adenylyl cyclase. This leads to an increase in intracellular cyclic AMP (cAMP), which in turn promotes vasodilation and a subsequent reduction in blood pressure.[1] This D1 receptor agonism is particularly notable in the renal vasculature, leading to increased renal blood flow and natriuresis.[3][4]

Sodium Nitroprusside , on the other hand, functions as a nitric oxide (NO) donor.[5] It is a prodrug that is bioactivated to release NO.[5] Nitric oxide then activates guanylate cyclase in vascular smooth muscle cells, leading to an increase in cyclic GMP (cGMP).[5] This rise in cGMP activates protein kinase G, which ultimately results in the dephosphorylation of myosin light chains and smooth muscle relaxation, causing both arterial and venous vasodilation.[5]

Signaling_Pathways cluster_fenoldopam Fenoldopam Pathway cluster_nitroprusside Sodium Nitroprusside Pathway Fenoldopam Fenoldopam D1_Receptor D1_Receptor Fenoldopam->D1_Receptor Binds to Adenylyl_Cyclase Adenylyl_Cyclase D1_Receptor->Adenylyl_Cyclase Activates cAMP cAMP Adenylyl_Cyclase->cAMP  ATP to Vasodilation_F Arterial Vasodilation cAMP->Vasodilation_F Promotes Sodium_Nitroprusside Sodium_Nitroprusside NO NO Sodium_Nitroprusside->NO Releases Guanylate_Cyclase Guanylate_Cyclase NO->Guanylate_Cyclase Activates cGMP cGMP Guanylate_Cyclase->cGMP  GTP to Vasodilation_N Arterial & Venous Vasodilation cGMP->Vasodilation_N Promotes

Caption: Signaling pathways for Fenoldopam and Sodium Nitroprusside.

Quantitative Data Comparison: In Vivo Hemodynamic and Renal Effects

Multiple in vivo studies have compared the effects of Fenoldopam and Sodium Nitroprusside. The following table summarizes key quantitative data from comparative trials.

ParameterFenoldopamSodium NitroprussideKey Findings & Citations
Mean Arterial Pressure (MAP) Effective reduction.Effective reduction.Both agents effectively lower blood pressure to target levels in patients with severe hypertension.[3][6][7] In some studies, the reduction in MAP with Fenoldopam was greater than with Sodium Nitroprusside.[8]
Heart Rate (HR) Variable; may cause reflex tachycardia.Generally causes an increase in heart rate.Changes in heart rate were often similar between the two agents.[9] One study in rabbits noted an increase in HR only in the SNP group.[8]
Renal Blood Flow & Function Significantly increases renal blood flow, urinary flow, sodium excretion, and creatinine clearance.Tends to decrease or show no significant change in renal blood flow and function.Fenoldopam demonstrates beneficial renal effects, which are not observed with Sodium Nitroprusside.[3][10]
Cardiac Output / Cardiac Index Tends to increase cardiac index and stroke volume.Less pronounced effect on cardiac index compared to Fenoldopam.Fenoldopam was shown to cause a significant increase in cardiac index and stroke volume in contrast to Sodium Nitroprusside.[11]
Left Ventricular Function Greater increase in ejection fraction and reduction in end-systolic volume.Smaller increase in ejection fraction compared to Fenoldopam.Fenoldopam produced a greater improvement in parameters of left ventricular systolic function than Sodium Nitroprusside, suggesting an effect independent of afterload reduction.[9]
Adverse Effects Headache, flushing, nausea, hypotension, reflex tachycardia.[12][13]Hypotension, reflex tachycardia, risk of cyanide and thiocyanate toxicity, especially with prolonged use or in renal impairment.[5][6][14]The incidence of common side effects like headache and flushing is similar.[6] The primary safety concern with Sodium Nitroprusside is the potential for toxic metabolites.[6][14]

Experimental Protocols

A typical in vivo comparative study of Fenoldopam and Sodium Nitroprusside in a hypertensive crisis model involves the following key steps, as synthesized from multiple clinical trials.[6][7]

1. Patient Selection and Baseline Assessment:

  • Inclusion Criteria: Adult patients (e.g., 21-80 years) presenting with severe hypertension, defined by a specific diastolic blood pressure (DBP) threshold (e.g., DBP ≥ 120 mm Hg).[7]

  • Exclusion Criteria: Patients with conditions that could be exacerbated by the study drugs or confound the results, such as acute myocardial infarction, significant renal or hepatic failure (unless it is a specific focus of the study), or known allergies.

  • Baseline Measurements: Record baseline demographics, medical history, and vital signs including systolic blood pressure (SBP), DBP, mean arterial pressure (MAP), and heart rate (HR).[7] Obtain baseline laboratory values, including serum creatinine and electrolytes.

2. Randomization and Blinding:

  • Patients are randomly assigned to receive either intravenous Fenoldopam or Sodium Nitroprusside.

  • Studies may be open-label or double-blind, where the study drug solutions are prepared to be visually indistinguishable.[10]

3. Drug Administration and Titration:

  • Fenoldopam: Infusion is initiated at a low dose (e.g., 0.1 µg/kg/min) and titrated upwards in increments (e.g., every 15-20 minutes) to achieve a predefined blood pressure goal.[2][6] The maximal infusion rate is typically capped (e.g., 1.5 µg/kg/min).[6]

  • Sodium Nitroprusside: Infusion is initiated at a low dose (e.g., 0.5 µg/kg/min) and similarly titrated to effect, with a maximum defined dose (e.g., 8 µg/kg/min).[6] Due to its light sensitivity, the infusion apparatus must be protected from light.[14]

  • Blood Pressure Goal: The therapeutic goal is typically a reduction in DBP to a safe level (e.g., < 110 mm Hg) or by a certain percentage from baseline, avoiding precipitous drops.[6][7]

4. Monitoring and Data Collection:

  • Hemodynamic Monitoring: Continuous intra-arterial blood pressure monitoring is ideal. Heart rate and other vital signs are recorded frequently, especially during the titration phase.

  • Renal Function: Urine output is measured hourly. Urine and blood samples are collected at baseline and at specified intervals during the infusion to measure creatinine clearance, sodium, and potassium excretion.[3][11]

  • Adverse Events: Patients are continuously monitored for any adverse effects, such as headache, nausea, tachycardia, or signs of thiocyanate toxicity in the Sodium Nitroprusside group.[6]

5. Weaning and Follow-up:

  • Once the target blood pressure is maintained for a specified period (e.g., 1-6 hours), the infusion is gradually tapered while oral antihypertensive medications are initiated.[6][7]

  • Patients are followed for a period (e.g., 24-48 hours) after discontinuation of the infusion to monitor for rebound hypertension and other late-onset effects.[6]

Experimental_Workflow cluster_setup Study Setup cluster_intervention Intervention & Monitoring cluster_conclusion Study Conclusion Patient_Selection Patient Selection (Severe Hypertension) Baseline_Assessment Baseline Assessment (Vitals, Labs) Patient_Selection->Baseline_Assessment Randomization Randomization Baseline_Assessment->Randomization Fenoldopam_Arm Fenoldopam IV Titration Randomization->Fenoldopam_Arm SNP_Arm Sodium Nitroprusside IV Titration Randomization->SNP_Arm Monitoring Continuous Hemodynamic & Renal Monitoring Fenoldopam_Arm->Monitoring SNP_Arm->Monitoring Adverse_Event_Monitoring Adverse Event Monitoring Monitoring->Adverse_Event_Monitoring Weaning Wean IV Drug & Initiate Oral Therapy Adverse_Event_Monitoring->Weaning Follow_Up Post-Infusion Follow-Up (24-48h) Weaning->Follow_Up Data_Analysis Data Analysis Follow_Up->Data_Analysis

Caption: Generalized workflow for a comparative in vivo study.

Conclusion: Distinct Profiles for Diverse Needs

Both Fenoldopam and Sodium Nitroprusside are highly effective intravenous agents for the rapid reduction of severe hypertension.[6][7] In terms of pure blood pressure control, their efficacy is often comparable.[7]

However, the key differentiator lies in their effects on renal hemodynamics and their safety profiles. Fenoldopam's unique D1-agonist mechanism provides the distinct advantage of enhancing renal blood flow and function, making it a potentially preferable agent in patients with or at risk for renal impairment.[3][15]

Conversely, Sodium Nitroprusside's metabolism into cyanide and thiocyanate poses a risk of toxicity, particularly in patients with renal dysfunction or during prolonged infusions, necessitating careful monitoring.[6][14] While both drugs can cause reflex tachycardia and hypotension, Fenoldopam does not carry the risk of toxic metabolites and does not require protection from light.[14] The choice between these two potent vasodilators should, therefore, be guided by the specific clinical context, patient comorbidities, and the desired hemodynamic and renal outcomes.

References

Validating Fenoldopam's D1 Receptor Selectivity with SCH 23390: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Fenoldopam, a selective dopamine D1 receptor agonist, and its validation using the potent D1 antagonist, SCH 23390. The following sections detail the experimental data supporting Fenoldopam's selectivity, compare it with alternative D1 receptor ligands, and provide comprehensive experimental protocols for key validation assays.

Introduction to Fenoldopam and D1 Receptor Activation

Fenoldopam is a benzazepine derivative that acts as a selective partial agonist for the dopamine D1 receptor.[1] Its primary therapeutic use is as a rapid-acting vasodilator for the management of severe hypertension.[2] The mechanism of action involves the activation of D1 receptors, which are coupled to the Gαs protein. This activation stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP).[1][3] Elevated cAMP levels in vascular smooth muscle cells result in vasodilation and a subsequent reduction in blood pressure.[4]

To rigorously validate that the pharmacological effects of Fenoldopam are indeed mediated by the D1 receptor, a selective antagonist is required. SCH 23390 is a highly potent and selective D1 receptor antagonist, making it an essential tool for such validation studies. By demonstrating that the effects of Fenoldopam can be specifically blocked by SCH 23390, researchers can confidently attribute its mechanism of action to D1 receptor agonism.

Comparative Analysis of D1 Receptor Ligands

The selectivity and potency of Fenoldopam and the antagonistic properties of SCH 23390 can be best understood through a comparative analysis of their binding affinities (Ki) and functional potencies (EC50/IC50) against the D1 receptor and other relevant receptors.

Quantitative Data Summary

The following tables summarize the binding affinities and functional potencies of Fenoldopam, SCH 23390, and other key D1 receptor ligands.

Table 1: D1 Receptor Binding Affinities (Ki) of Selected Agonists and Antagonists

CompoundReceptorKi (nM)Ligand Type
Fenoldopam D1 ~10-30 Agonist
D2>1000
SCH 23390 D1 ~0.2-1.0 Antagonist
D2>2000
5-HT2C~9
SKF38393D1~1-151Partial Agonist
D2~2364
DihydrexidineD1~10Full Agonist
D2~130
DopamineD1~3500Endogenous Agonist

Note: Ki values can vary between different studies and experimental conditions.

Table 2: Functional Potency (EC50/IC50) at the D1 Receptor

CompoundAssay TypeParameterValue (nM)
Fenoldopam cAMP AccumulationEC50 ~20-50
SCH 23390 Inhibition of Dopamine-stimulated cAMPIC50 ~10
SKF38393cAMP AccumulationEC50~30
DihydrexidinecAMP AccumulationEC50~10

Experimental Validation of Fenoldopam's D1 Selectivity

The gold standard for validating the D1 receptor-mediated effects of Fenoldopam is to demonstrate that its activity can be competitively antagonized by SCH 23390 in a functional assay, such as a cAMP accumulation assay.

D1 Receptor Signaling Pathway

The binding of Fenoldopam to the D1 receptor initiates a signaling cascade that is central to its vasodilatory effects.

D1_Signaling_Pathway Fenoldopam Fenoldopam D1R D1 Receptor Fenoldopam->D1R Binds to Gs Gαs Protein D1R->Gs Activates AC Adenylyl Cyclase Gs->AC Activates cAMP cAMP AC->cAMP Converts ATP to ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates Vasodilation Vasodilation PKA->Vasodilation Leads to SCH23390 SCH 23390 SCH23390->D1R Blocks

D1 Receptor Signaling Pathway
Experimental Workflow: Validating D1 Selectivity

The following workflow illustrates the process of validating Fenoldopam's D1 receptor selectivity using SCH 23390.

Experimental_Workflow cluster_0 In Vitro Validation cluster_1 Outcome A Radioligand Binding Assay (Determine Ki of Fenoldopam and SCH 23390) B cAMP Accumulation Assay (Determine EC50 of Fenoldopam) A->B C Competitive Antagonism Assay (Fenoldopam + SCH 23390) B->C D Data Analysis (Calculate IC50 of SCH 23390) C->D E Confirmation of D1-mediated effect: SCH 23390 competitively inhibits Fenoldopam-induced cAMP production. D->E

Experimental Validation Workflow

Detailed Experimental Protocols

Radioligand Binding Assay for D1 Receptor

This protocol is for determining the binding affinity (Ki) of test compounds like Fenoldopam and SCH 23390 for the D1 receptor.

Materials:

  • Cell membranes expressing the human D1 receptor

  • [3H]-SCH 23390 (Radioligand)

  • Binding buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4)

  • Test compounds (Fenoldopam, SCH 23390, etc.) at various concentrations

  • Non-specific binding control (e.g., 10 µM Butaclamol)

  • 96-well plates

  • Glass fiber filters

  • Scintillation fluid and counter

Procedure:

  • Prepare serial dilutions of the test compounds and the non-specific binding control in the binding buffer.

  • In a 96-well plate, add the binding buffer, the radioligand ([3H]-SCH 23390) at a concentration near its Kd, and the diluted test compounds or non-specific control.

  • Add the cell membranes expressing the D1 receptor to initiate the binding reaction.

  • Incubate the plate at room temperature for a specified time (e.g., 60-90 minutes) to reach equilibrium.

  • Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the bound from the free radioligand.

  • Wash the filters with ice-cold wash buffer to remove any unbound radioligand.

  • Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Analyze the data using non-linear regression to determine the IC50 of the test compounds and subsequently calculate the Ki value using the Cheng-Prusoff equation.

cAMP Accumulation Assay

This protocol measures the ability of an agonist like Fenoldopam to stimulate cAMP production and the ability of an antagonist like SCH 23390 to block this effect.

Materials:

  • Cells expressing the human D1 receptor (e.g., HEK293 or CHO cells)

  • Cell culture medium

  • Assay buffer (e.g., HBSS with 20 mM HEPES and 0.1% BSA)

  • Phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation

  • Fenoldopam at various concentrations

  • SCH 23390 at various concentrations

  • cAMP assay kit (e.g., HTRF, ELISA, or AlphaScreen)

  • 96-well or 384-well plates

Procedure for Agonist Mode (EC50 determination for Fenoldopam):

  • Seed the D1 receptor-expressing cells in a 96-well plate and allow them to adhere overnight.

  • The next day, remove the culture medium and add assay buffer containing a PDE inhibitor. Incubate for a short period.

  • Prepare serial dilutions of Fenoldopam in the assay buffer.

  • Add the different concentrations of Fenoldopam to the cells and incubate at 37°C for a specified time (e.g., 30 minutes).

  • Lyse the cells and measure the intracellular cAMP levels using a commercial cAMP assay kit according to the manufacturer's instructions.

  • Plot the cAMP concentration against the log of the Fenoldopam concentration and use non-linear regression to determine the EC50 value.

Procedure for Antagonist Mode (IC50 determination for SCH 23390):

  • Follow steps 1 and 2 from the agonist mode protocol.

  • Prepare serial dilutions of SCH 23390 in the assay buffer.

  • Add the different concentrations of SCH 23390 to the cells and pre-incubate for a specified time (e.g., 15-30 minutes).

  • Add a fixed concentration of Fenoldopam (typically its EC80 concentration, which gives 80% of the maximal response) to all wells (except the basal control).

  • Incubate at 37°C for 30 minutes.

  • Lyse the cells and measure the intracellular cAMP levels.

  • Plot the percentage of inhibition of the Fenoldopam response against the log of the SCH 23390 concentration and use non-linear regression to determine the IC50 value.

Conclusion

The selective D1 receptor agonist Fenoldopam demonstrates potent vasodilatory effects that are valuable in the clinical management of severe hypertension. The use of the highly selective D1 antagonist SCH 23390 in well-defined in vitro assays, such as radioligand binding and cAMP accumulation, is crucial for unequivocally validating that the mechanism of action of Fenoldopam is mediated through the D1 receptor. The experimental data and protocols provided in this guide offer a comprehensive framework for researchers to conduct their own validation studies and to better understand the pharmacology of D1 receptor ligands.

References

Comparative Analysis of Fenoldopam and Other Benzazepine Derivatives: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a detailed comparison of Fenoldopam with other notable benzazepine derivatives, focusing on their pharmacological properties, mechanisms of action, and supporting experimental data. It is designed for researchers, scientists, and professionals in drug development seeking a comprehensive understanding of these D1-like receptor agonists.

Introduction to Benzazepines

Benzazepines are a class of chemical compounds that serve as the structural basis for various drugs targeting dopamine receptors. Several derivatives, particularly the 1-phenyl-1H-3-benzazepines, have been developed as selective agonists for the dopamine D1 receptor. Fenoldopam, a synthetic benzazepine derivative, is a selective D1 receptor partial agonist approved for the intravenous treatment of severe hypertension.[1] Its therapeutic effect stems from its ability to induce vasodilation in arterial beds, including renal, mesenteric, and coronary arteries, leading to a reduction in blood pressure.[1][2] This guide will compare Fenoldopam to other key benzazepine derivatives like SKF-81297 and SKF-82958, as well as the functionally related full agonist Dihydrexidine, to highlight differences in efficacy, selectivity, and clinical potential.

Mechanism of Action and Signaling Pathway

Fenoldopam and related benzazepines exert their primary effects by activating peripheral dopamine D1 receptors.[1][2] This activation stimulates the Gs alpha subunit of the associated G protein, which in turn activates adenylyl cyclase. This enzyme catalyzes the conversion of ATP to cyclic AMP (cAMP). The subsequent increase in intracellular cAMP levels activates Protein Kinase A (PKA), leading to a cascade of phosphorylation events that result in smooth muscle relaxation and vasodilation.[1]

D1_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol Ligand Fenoldopam (D1 Agonist) D1R D1 Receptor Ligand->D1R Binds Gs Gs Protein (α, β, γ) D1R->Gs Activates AC Adenylyl Cyclase Gs->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Response Cellular Response (Vasodilation) PKA->Response Phosphorylates Targets

Caption: Dopamine D1 receptor signaling pathway activated by Fenoldopam.

Comparative Pharmacological Data

The affinity and functional potency of benzazepine derivatives at dopamine receptors are critical determinants of their pharmacological profiles. The following tables summarize key quantitative data for Fenoldopam and other selected compounds.

Table 1: Comparative Receptor Binding Affinities (Ki, nM)

CompoundD1 ReceptorD2 Receptorα1-Adrenergicα2-Adrenergic
Fenoldopam 9.8 - 36>1000~800~230
SKF-81297 1.2430>1000>1000
SKF-82958 1.6180>1000>1000
Dihydrexidine ~10~130>1000~230

Note: Lower Ki values indicate higher binding affinity. Data compiled from multiple sources may vary based on experimental conditions.

Table 2: Comparative Functional Activity (cAMP Accumulation)

CompoundAgonist TypeEfficacy (vs. Dopamine)Potency (EC50, nM)
Fenoldopam Partial Agonist~60%29
SKF-81297 Full Agonist~100%10
SKF-82958 Full Agonist~100%5
Dihydrexidine Full Agonist≥100%8

Note: Efficacy refers to the maximal response a drug can produce. Potency (EC50) is the concentration required to produce 50% of the maximal response.

From the data, Fenoldopam is identified as a selective D1 partial agonist, whereas compounds like SKF-81297, SKF-82958, and Dihydrexidine act as full agonists.[1][3][4][5] Dihydrexidine, while not a benzazepine, is a potent, full D1 agonist that has shown significant anti-parkinsonian effects in primate models, highlighting the therapeutic potential of full D1 agonism.[4][6][7]

Experimental Protocols

The data presented above are typically generated using standardized in vitro assays. Below are detailed methodologies for two key experiments.

Protocol 1: Radioligand Binding Assay

This assay quantifies the affinity of a compound for a specific receptor.

  • Objective: To determine the inhibition constant (Ki) of test compounds for the D1 receptor.

  • Materials:

    • Cell membranes from HEK293 or CHO cells stably expressing the human dopamine D1 receptor.

    • Radioligand: [³H]SCH23390 (a selective D1 antagonist).

    • Test compounds (Fenoldopam, etc.) at various concentrations.

    • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.

    • Non-specific binding control: Butaclamol (10 µM) or unlabeled SCH23390.

    • Glass fiber filters and a cell harvester.

    • Scintillation counter.

  • Procedure:

    • Incubate cell membranes (10-20 µg protein) with a fixed concentration of [³H]SCH23390 (e.g., 0.2-0.5 nM) and varying concentrations of the test compound.

    • Incubations are carried out in a total volume of 250 µL for 60-90 minutes at room temperature.

    • Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.

    • Wash filters three times with ice-cold assay buffer to remove unbound radioligand.

    • Measure the radioactivity retained on the filters using a liquid scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the log concentration of the test compound to generate a competition curve.

    • Determine the IC50 (concentration of compound that inhibits 50% of specific binding) using non-linear regression.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol 2: cAMP Accumulation Functional Assay

This assay measures the ability of a compound to stimulate the D1 receptor and produce a downstream cellular response.

  • Objective: To determine the potency (EC50) and efficacy of test compounds as D1 receptor agonists.

  • Materials:

    • HEK293 or CHO cells stably expressing the human dopamine D1 receptor.

    • Test compounds at various concentrations.

    • Stimulation Buffer containing a phosphodiesterase inhibitor (e.g., 0.5 mM IBMX) to prevent cAMP degradation.

    • cAMP detection kit (e.g., HTRF, ELISA, or LANCE).

  • Procedure:

    • Plate cells in 96-well or 384-well plates and grow to confluence.

    • Replace growth medium with stimulation buffer and incubate for 10-15 minutes.

    • Add varying concentrations of the test compound or a reference agonist (e.g., dopamine).

    • Incubate for 15-30 minutes at 37°C.

    • Lyse the cells and measure the intracellular cAMP concentration according to the manufacturer's protocol for the chosen detection kit.

  • Data Analysis:

    • Convert the raw signal to cAMP concentrations using a standard curve.

    • Plot the cAMP concentration against the log concentration of the test compound.

    • Fit the data to a sigmoidal dose-response curve to determine the EC50 and the maximal response (Emax).

    • Calculate efficacy as a percentage of the maximal response produced by a full agonist like dopamine.

Assay_Workflow cluster_binding Radioligand Binding Assay cluster_functional cAMP Accumulation Assay P1 Prepare Membranes (D1-expressing cells) P2 Incubate: Membranes + [³H]SCH23390 + Test Compound P1->P2 P3 Rapid Filtration (Separate Bound/Free) P2->P3 P4 Scintillation Counting P3->P4 P5 Data Analysis (IC50 → Ki) P4->P5 F1 Plate Cells (D1-expressing) F2 Add Test Compound + PDE Inhibitor F1->F2 F3 Incubate (37°C) F2->F3 F4 Lyse Cells & Detect cAMP (e.g., HTRF) F3->F4 F5 Data Analysis (EC50 & Efficacy) F4->F5

Caption: Workflow for in vitro pharmacological characterization.

Clinical Applications and Comparative Efficacy

Fenoldopam: Fenoldopam is clinically used for the short-term (up to 48 hours) management of severe hypertension in hospital settings.[1][8] Its key advantage over other potent vasodilators, like sodium nitroprusside, is its beneficial renal effects.[2] It increases renal blood flow, promoting diuresis and natriuresis, which can be particularly useful in hypertensive patients with concomitant kidney disease.[2][8][9] Studies have shown that while both fenoldopam and nitroprusside effectively lower blood pressure, fenoldopam is associated with improved renal function.[9]

Other Benzazepines and D1 Agonists: While several other benzazepines like SKF-81297 have been explored, they have primarily remained as research tools.[10] Their development for systemic use has been hampered by issues such as poor oral bioavailability and potential central nervous system (CNS) side effects. Dihydrexidine was investigated for Parkinson's disease due to its potent full agonist activity but faced challenges with profound hypotension when administered intravenously.[4][6] These compounds, however, remain valuable in preclinical research to explore the therapeutic potential of D1 receptor modulation in CNS disorders like Parkinson's disease and schizophrenia.[6][10]

Conclusion

Fenoldopam stands out among benzazepine derivatives as a clinically successful peripheral D1 receptor agonist, offering a unique combination of potent vasodilation and renal-protective effects for managing hypertensive emergencies. While other derivatives like SKF-81297 and the full agonist Dihydrexidine exhibit higher efficacy at the D1 receptor in vitro, their clinical development has been limited. The comparative data and protocols provided in this guide offer a framework for researchers to evaluate the distinct pharmacological profiles of these compounds and guide future drug discovery efforts targeting the dopamine D1 receptor.

References

A Comparative Purity Analysis of Research-Grade Fenoldopam Hydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the purity and characterization of research-grade compounds are of paramount importance. This guide provides a comparative analysis of research-grade Fenoldopam hydrochloride, a selective dopamine D1 receptor agonist. We will delve into its purity as offered by various suppliers, compare it with alternative dopamine D1 receptor agonists, and provide detailed experimental protocols for its analysis.

Purity and Supplier Comparison

Research-grade this compound is available from several life science suppliers. The stated purity is consistently high, typically exceeding 98%. However, variations in analytical methods and the level of detail provided in Certificates of Analysis (CoA) can be observed. Below is a summary of purity specifications from prominent suppliers.

Supplier/SourceCompoundStated PurityAnalytical MethodCertificate of Analysis (CoA)
Tocris Bioscience This compound>98.1%[1]HPLC[1]Available[1]
Sigma-Aldrich Fenoldopam mesylate≥98%[2]HPLC[2]Available[2]
Cayman Chemical Fenoldopam mesylate≥95%Not SpecifiedProduct Information[3]
MedChemExpress This compoundNot explicitly statedNot SpecifiedAvailable upon request
Generic CoAFenoldopam USP Related Compound A>90%[4]Chromatographic Purity, 1H-NMR, MASS[4]Available[4]

It is crucial for researchers to obtain batch-specific CoAs to assess the impurity profile and confirm the suitability of the compound for their specific experimental needs.

Comparison with Alternative Dopamine D1 Receptor Agonists

Several other selective dopamine D1 receptor agonists are utilized in research. A comparison of their key features is presented below.

CompoundStated Purity (Supplier)Key Features
Dihydrexidine hydrochloride ≥98% (Tocris, R&D Systems)[5]Potent, full D1 agonist; centrally active.[5]
SKF-38393 hydrochloride ≥98% (Sigma-Aldrich, Tocris);[6] 99.49% (MedChemExpress)[7]Prototypical D1-like selective partial agonist.
A-68930 hydrochloride ≥98% (Tocris); 98.6% (Tocris CoA)Potent and selective D1-like agonist.[8]

The choice of agonist will depend on the specific requirements of the study, such as the desired potency, central nervous system penetration, and whether a full or partial agonist is needed.

Experimental Protocols

Detailed and validated analytical methods are essential for verifying the purity and identity of research compounds. Below are representative protocols for the analysis of this compound.

High-Performance Liquid Chromatography (HPLC) for Purity Determination

This protocol is a generalized method for determining the purity of this compound powder.

Instrumentation:

  • High-Performance Liquid Chromatograph (HPLC) with a UV detector.

  • C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (or other suitable buffer components like phosphate buffer)

  • This compound reference standard

Procedure:

  • Mobile Phase Preparation: Prepare a suitable mobile phase. A common starting point is a gradient elution with a mixture of water (containing 0.1% formic acid) and acetonitrile.

  • Standard Solution Preparation: Accurately weigh and dissolve the this compound reference standard in a suitable solvent (e.g., a mixture of water and acetonitrile) to a known concentration (e.g., 1 mg/mL).

  • Sample Solution Preparation: Prepare the sample solution in the same manner as the standard solution.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column.

    • Mobile Phase: Gradient elution with water (0.1% formic acid) and acetonitrile.

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Detection Wavelength: 225 nm.

    • Column Temperature: 30°C.

  • Analysis: Inject the standard and sample solutions into the HPLC system.

  • Data Processing: Determine the area of the main peak and any impurity peaks in the chromatograms. Calculate the purity of the sample by comparing the peak areas.

Proton Nuclear Magnetic Resonance (¹H-NMR) for Structural Confirmation

This protocol outlines the general steps for acquiring a ¹H-NMR spectrum to confirm the chemical structure of this compound.

Instrumentation:

  • Nuclear Magnetic Resonance (NMR) spectrometer (e.g., 400 MHz or higher).

Reagents:

  • Deuterated solvent (e.g., Deuterium oxide - D₂O, or Dimethyl sulfoxide-d₆ - DMSO-d₆).

  • This compound sample.

Procedure:

  • Sample Preparation: Dissolve a small amount (typically 1-5 mg) of the this compound sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in an NMR tube.

  • Instrument Setup:

    • Tune and shim the NMR spectrometer to ensure a homogeneous magnetic field.

    • Set the appropriate acquisition parameters, including the number of scans, relaxation delay, and spectral width.

  • Data Acquisition: Acquire the ¹H-NMR spectrum.

  • Data Processing: Process the acquired data by applying Fourier transformation, phase correction, and baseline correction.

  • Spectral Analysis: Analyze the processed spectrum to confirm the presence of characteristic proton signals corresponding to the structure of Fenoldopam. The chemical shifts, integration values, and coupling patterns should be consistent with the expected structure.[4]

Visualizations

To further aid in the understanding of Fenoldopam's context and analysis, the following diagrams are provided.

Dopamine_D1_Receptor_Signaling_Pathway Fenoldopam Fenoldopam D1_Receptor Dopamine D1 Receptor Fenoldopam->D1_Receptor binds to G_Protein Gs Protein D1_Receptor->G_Protein activates AC Adenylyl Cyclase G_Protein->AC activates ATP ATP cAMP cAMP ATP->cAMP converted by PKA Protein Kinase A cAMP->PKA activates Cellular_Response Cellular Response (e.g., Vasodilation) PKA->Cellular_Response phosphorylates targets leading to

Caption: Dopamine D1 Receptor Signaling Pathway of Fenoldopam.

Purity_Analysis_Workflow Sample Research-Grade Fenoldopam HCl Sample Dissolution Dissolve in Appropriate Solvent Sample->Dissolution HPLC_Analysis HPLC Analysis Dissolution->HPLC_Analysis NMR_Analysis 1H-NMR Analysis Dissolution->NMR_Analysis Data_Processing_HPLC Chromatogram Processing & Purity Calculation HPLC_Analysis->Data_Processing_HPLC Data_Processing_NMR Spectrum Processing & Structural Confirmation NMR_Analysis->Data_Processing_NMR Report Certificate of Analysis Data_Processing_HPLC->Report Data_Processing_NMR->Report

Caption: Experimental Workflow for Purity and Structural Analysis.

Comparative_Analysis_Logic Fenoldopam Fenoldopam HCl Purity Purity (%) Fenoldopam->Purity Potency Potency (EC50/Ki) Fenoldopam->Potency Selectivity Receptor Selectivity Fenoldopam->Selectivity Alternatives Alternative D1 Agonists (Dihydrexidine, SKF-38393, A-68930) Alternatives->Purity Alternatives->Potency Alternatives->Selectivity Supplier_Data Supplier Specifications & CoA Data Purity->Supplier_Data Potency->Supplier_Data Selectivity->Supplier_Data Decision Selection of Appropriate Research Tool Supplier_Data->Decision

Caption: Logical Framework for Comparative Agonist Selection.

References

Safety Operating Guide

Personal protective equipment for handling Fenoldopam hydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling Fenoldopam hydrochloride. Adherence to these procedures is vital for ensuring a safe laboratory environment.

This compound is a selective dopamine D1 receptor partial agonist.[1] It is categorized as harmful if swallowed, a cause of skin and serious eye irritation, and may trigger an allergic skin reaction.[2][3][4]

Personal Protective Equipment (PPE)

Appropriate PPE is mandatory to prevent exposure when handling this compound. The following table summarizes the required equipment based on established safety protocols for hazardous drugs.[5][6][7]

Equipment Specification Purpose
Gloves Chemotherapy-rated, powder-free, tested to ASTM D6978 standard. Double gloving is required.Prevents skin contact and absorption. The outer glove should be removed after each task.
Gown Disposable, impermeable, solid-front with long sleeves and tight-fitting cuffs.Protects skin and personal clothing from contamination.
Eye/Face Protection Safety glasses with side shields, goggles, or a face shield.Prevents eye contact with powders or splashes.
Respiratory Protection NIOSH-certified N95 or higher respirator.Required when handling powders or if there is a risk of generating aerosols.
Additional PPE Hair and shoe covers.Minimizes the spread of contamination.

Operational and Disposal Plans

Handling and Storage:

  • Engineering Controls: Handle this compound in a designated area with appropriate exhaust ventilation, such as a chemical fume hood.

  • Safe Handling Practices: Avoid the formation of dust and aerosols.[3] Do not eat, drink, or smoke in areas where the chemical is handled.[3] Wash hands thoroughly after handling.[3]

  • Storage: Store in a tightly sealed container in a cool, well-ventilated, and dry place, away from direct sunlight and sources of ignition.[3]

Disposal:

  • All waste, including contaminated PPE and cleaning materials, must be disposed of as hazardous waste in accordance with local, state, and federal regulations.[3] Use clearly labeled, sealed containers for disposal.

Emergency Procedures

Spill Response:

In the event of a spill, follow a structured response to mitigate exposure and contamination. A spill kit should be readily accessible.

Spill_Response_Workflow cluster_InitialActions Immediate Actions cluster_Containment Spill Containment & Cleanup cluster_Disposal Waste Management Evacuate Evacuate Area & Alert Others Don_PPE Don Full PPE: - Double Gloves - Gown - Goggles - N95 Respirator Evacuate->Don_PPE Contain Contain Spill (Use absorbent pads/granules) Don_PPE->Contain Clean Clean Area (Use appropriate deactivating agent or absorbent material) Contain->Clean Decontaminate Decontaminate Surfaces (e.g., with alcohol solution) Clean->Decontaminate Collect Collect Waste (Place all contaminated materials in a sealed hazardous waste bag) Decontaminate->Collect Dispose Dispose of Waste (Follow institutional and local regulations) Collect->Dispose

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Fenoldopam hydrochloride
Reactant of Route 2
Fenoldopam hydrochloride

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。